molecular formula C23H23ClN4O4S B15610408 KHK-6

KHK-6

Cat. No.: B15610408
M. Wt: 487.0 g/mol
InChI Key: OKVXRIASOQGWNK-UHFFFAOYSA-N
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Description

KHK-6 is a useful research compound. Its molecular formula is C23H23ClN4O4S and its molecular weight is 487.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H23ClN4O4S

Molecular Weight

487.0 g/mol

IUPAC Name

5-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3,3-dimethyl-2-benzofuran-1-one

InChI

InChI=1S/C23H23ClN4O4S/c1-13(2)33(30,31)19-8-6-5-7-18(19)27-20-17(24)12-25-22(28-20)26-14-9-10-15-16(11-14)23(3,4)32-21(15)29/h5-13H,1-4H3,(H2,25,26,27,28)

InChI Key

OKVXRIASOQGWNK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Potent T-Cell Activator KHK-6: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of KHK-6, a novel small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in the activation of T-cells. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology and oncology.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell activation. By inhibiting HPK1, this compound effectively removes a key brake on the T-cell receptor (TCR) signaling cascade, leading to enhanced T-cell activation, cytokine production, and anti-tumor immunity.[1][2]

The primary molecular mechanism of this compound revolves around the phosphorylation of the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). In the normal physiological state, upon T-cell receptor (TCR) and CD28 co-stimulation, HPK1 is activated and subsequently phosphorylates SLP-76 at the Serine 376 residue.[1][2] This phosphorylation event creates a binding site for 14-3-3 proteins, which in turn leads to the ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76 dampens the downstream signaling required for full T-cell activation.

This compound intervenes by directly inhibiting the kinase activity of HPK1. This prevents the phosphorylation of SLP-76, thereby stabilizing the SLP-76 protein and allowing for sustained downstream signaling, which ultimately results in a more robust and prolonged T-cell activation.

Quantitative Analysis of this compound Activity

The inhibitory and enhancing effects of this compound on various aspects of T-cell function have been quantified in several key experiments.

ParameterAssayCell TypeResult
HPK1 Kinase Inhibition In vitro kinase assay-IC50: 20 nM[1][2]
SLP-76 Phosphorylation p-SLP-76 ELISAHuman PBMCsSignificant inhibition at 0.1 to 1 µM[2]
IL-2 Production ELISAJurkat cellsSignificant enhancement up to 0.3 µM[1]
GM-CSF Production ELISAHuman PBMCsSignificant enhancement with Dynabeads stimulation[1]

Impact on T-Cell Phenotype and Function

Treatment with this compound leads to significant phenotypic and functional changes in T-cells, consistent with an activated state.

T-Cell Activation MarkerCell TypeEffect of this compound
CD69 (Early activation) Human CD4+ and CD8+ T-cellsSignificantly increased expression
CD25 (Late activation) Human CD4+ and CD8+ T-cellsSignificantly increased expression
HLA-DR (Late activation) Human CD4+ and CD8+ T-cellsSignificantly increased expression

Furthermore, this compound has been shown to enhance the T-cell-mediated killing of SKOV3 and A549 cancer cell lines, demonstrating its potential to boost anti-tumor immunity.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

KHK6_Mechanism_of_Action This compound Mechanism of Action in T-Cell Activation cluster_TCR_signaling T-Cell Receptor (TCR) Signaling cluster_KHK6_intervention This compound Intervention TCR/CD28 TCR/CD28 HPK1_active HPK1 (Active) TCR/CD28->HPK1_active SLP-76 SLP-76 HPK1_active->SLP-76 phosphorylates p-SLP-76 (Ser376) p-SLP-76 (Ser376) SLP-76->p-SLP-76 (Ser376) Downstream_Signaling Downstream Signaling (e.g., PLCγ1, ERK) SLP-76->Downstream_Signaling promotes 14-3-3 14-3-3 p-SLP-76 (Ser376)->14-3-3 recruits Ubiquitination_Degradation Ubiquitination & Degradation 14-3-3->Ubiquitination_Degradation leads to Ubiquitination_Degradation->SLP-76 degrades T-Cell_Activation T-Cell Activation Downstream_Signaling->T-Cell_Activation This compound This compound This compound->HPK1_active inhibits

Caption: this compound inhibits HPK1, preventing SLP-76 degradation and enhancing T-cell activation.

Experimental_Workflow General Experimental Workflow for Assessing this compound Activity cluster_Cell_Prep Cell Preparation cluster_Treatment Treatment cluster_Analysis Analysis Isolate_PBMCs Isolate Human PBMCs or Culture Jurkat Cells Pre-treat Pre-treat cells with this compound (various conc.) Isolate_PBMCs->Pre-treat Stimulate Stimulate T-cells (e.g., anti-CD3/CD28 beads) Pre-treat->Stimulate Incubate Incubate for specified time Stimulate->Incubate Cytokine_Analysis Cytokine Measurement (ELISA) Incubate->Cytokine_Analysis Phenotype_Analysis Activation Marker Staining (Flow Cytometry) Incubate->Phenotype_Analysis Cytotoxicity_Assay Co-culture with Tumor Cells Incubate->Cytotoxicity_Assay

Caption: Workflow for evaluating this compound's effect on T-cell activation and function.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the evaluation of this compound.

Human T-Cell Activation Assay with Anti-CD3/CD28 Beads

This protocol describes the in vitro activation of human T-cells from peripheral blood mononuclear cells (PBMCs).

  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and 2-mercaptoethanol. Plate cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the appropriate wells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • T-Cell Stimulation: Add anti-human CD3/CD28 T-cell activator Dynabeads to the cell cultures at a bead-to-cell ratio of 1:1.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis. The cells can be harvested for flow cytometry analysis of activation markers.

Intracellular Cytokine Staining and Flow Cytometry

This protocol outlines the procedure for measuring the expression of T-cell activation markers and intracellular cytokines.

  • Cell Harvest and Surface Staining:

    • Harvest the stimulated T-cells and wash with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

    • Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD69, CD25, HLA-DR).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at 4°C in the dark.

    • Wash the cells with a permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-2, GM-CSF, IFN-γ, TNF-α).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of cells expressing the markers of interest.

T-Cell Mediated Cytotoxicity Assay

This protocol describes a method to assess the ability of this compound-treated T-cells to kill tumor cells.

  • Target Cell Preparation:

    • Culture tumor cell lines (e.g., SKOV3, A549) to ~80% confluency.

    • Label the target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

    • Plate the labeled target cells in a 96-well U-bottom plate at a density of 1 x 10^4 cells/well.

  • Effector Cell Preparation:

    • Prepare effector T-cells by activating PBMCs with anti-CD3/CD28 beads in the presence or absence of this compound for 3-5 days.

  • Co-culture:

    • Add the effector T-cells to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • Incubate the co-culture for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Measurement of Cytotoxicity:

    • Centrifuge the plate and collect the supernatant.

    • Measure the release of the fluorescent dye or radioactive isotope into the supernatant using a plate reader or gamma counter, respectively.

    • Calculate the percentage of specific lysis using the formula:

      • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

      • Spontaneous release is the release from target cells incubated with medium alone.

      • Maximum release is the release from target cells lysed with a detergent.

References

The Role of HPK1 in Cancer Immune Evasion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical intracellular checkpoint that tempers immune responses. Predominantly expressed in hematopoietic cells, HPK1 functions as a negative feedback regulator downstream of T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) signaling.[1] In the context of oncology, tumors can exploit this braking mechanism to foster an immunosuppressive microenvironment and evade immune destruction. Consequently, the pharmacological inhibition of HPK1's kinase activity presents a compelling therapeutic strategy to reinvigorate anti-tumor immunity.[1][2] This technical guide provides an in-depth overview of the HPK1 signaling pathway, its multifaceted role in tumor immune evasion, preclinical and clinical data supporting its inhibition, and detailed experimental protocols for its investigation.

Introduction to HPK1 in Immuno-Oncology

The success of immune checkpoint inhibitors (ICIs) has revolutionized cancer therapy; however, a significant portion of patients do not respond to these treatments.[1] This has driven the search for novel targets to overcome resistance and broaden the efficacy of immunotherapy.[1] Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase that acts as a crucial negative regulator of immune cell activation.[1][3][4] Its expression is largely restricted to the hematopoietic lineage, making it an attractive drug target with a potentially wide therapeutic window.[1]

Genetic studies using HPK1 knockout (KO) or kinase-dead (KD) mice have demonstrated enhanced T-cell activation, increased cytokine production, and robust anti-tumor immunity, validating HPK1 as a promising target.[1][3] Pharmacological inhibition aims to replicate these genetic findings, "releasing the brakes" on the immune system to more effectively recognize and eliminate cancer cells.[5]

The HPK1 Signaling Pathway: A Hub for Immune Suppression

HPK1 acts as a central node for attenuating activation signals in several key immune cell types, thereby contributing to a state of immune tolerance that tumors can exploit.[1]

In T-Lymphocytes

In T-cells, HPK1 is a key negative regulator of T-cell receptor (TCR) signaling.[4][6] Upon TCR engagement, a signaling cascade is initiated:

  • Recruitment and Activation: HPK1 is recruited to the TCR signaling complex via adaptor proteins like SLP-76.[7][8] Full kinase activation is achieved through autophosphorylation and transphosphorylation.[3][9]

  • Substrate Phosphorylation: Activated HPK1 phosphorylates the adaptor protein SLP-76 at a key serine residue (Ser376).[9][10][11]

  • Signal Termination: This phosphorylation event creates a docking site for 14-3-3 proteins.[7][10] The binding of 14-3-3 to SLP-76 destabilizes the signaling complex, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[9][10]

  • Functional Consequence: The degradation of SLP-76 attenuates downstream signals, including the phosphorylation of PLCγ1 and ERK, which dampens T-cell activation, proliferation, and the production of crucial effector cytokines like IL-2 and IFN-γ.[3][7][9]

By inhibiting HPK1, this negative feedback loop is broken, resulting in sustained TCR signaling, a lower threshold for T-cell activation, and enhanced anti-tumor effector functions.[5][12]

HPK1 signaling cascade in T-cell receptor activation and inhibition.
In Dendritic Cells (DCs)

HPK1 also acts as a negative regulator of DC function.[13][14] DCs are critical for initiating anti-tumor immunity by presenting tumor antigens to T-cells. Genetic deletion or pharmacological inhibition of HPK1 in DCs results in a hyper-activated phenotype, characterized by:

  • Enhanced Maturation: Increased surface expression of co-stimulatory molecules like CD80 and CD86.[10][14]

  • Pro-inflammatory Cytokine Production: Increased secretion of IL-12 and TNF-α, which promote robust T-cell responses.[12][14]

  • Reduced Immunosuppression: Decreased production of the immunosuppressive cytokine IL-10.[10]

This enhanced immunostimulatory capacity allows DCs to more effectively prime T-cells, leading to a more potent and durable anti-tumor response.[13][15]

HPK1_DC_Pathway cluster_input Antigen / PAMPs (e.g., LPS) cluster_signaling Intracellular Signaling cluster_output DC Function & Phenotype Receptor Toll-like Receptor (TLR) HPK1 HPK1 Receptor->HPK1 activates Downstream Downstream Signaling (e.g., NF-κB) Receptor->Downstream activates HPK1->Downstream inhibits Maturation Maturation (↑ CD80, ↑ CD86) Downstream->Maturation ProCytokines Pro-inflammatory Cytokines (↑ IL-12, ↑ TNF-α) Downstream->ProCytokines AntiCytokines Anti-inflammatory Cytokines (↓ IL-10) Downstream->AntiCytokines TCellPriming Enhanced T-Cell Priming Maturation->TCellPriming ProCytokines->TCellPriming

HPK1 negatively regulates dendritic cell maturation and function.

HPK1 and the Tumor Microenvironment

The tumor microenvironment (TME) is often rich in immunosuppressive factors that dampen T-cell activity. HPK1 plays a crucial role in mediating this suppression. T-cells lacking HPK1 are notably resistant to the inhibitory effects of PGE2 and adenosine (B11128), two common suppressive molecules found in the TME.[4][11] Furthermore, high HPK1 expression is correlated with increased T-cell exhaustion, a dysfunctional state that prevents effective tumor clearance.[16][17] By inhibiting HPK1, T-cells can maintain their effector function even within the hostile TME.[18]

Pharmacological Inhibition of HPK1

The strong genetic validation has led to the development of numerous small molecule HPK1 inhibitors. These compounds aim to block the kinase activity of HPK1, thereby enhancing immune cell function.[2]

Data Presentation

Table 1: Preclinical Activity of Select HPK1 Inhibitors

Compound Biochemical IC₅₀ / Kᵢ Cellular Activity (Cell Line) Key Preclinical Findings
Compound K N/A Enhanced T-cell lytic activity against NY-ESO-1 antigen.[12] Showed synergy with anti-PD-1 in MC38 and 1956 sarcoma syngeneic models, leading to improved anti-tumor efficacy.[12]
CFI-402411 IC₅₀ = 4.0 ± 1.3 nM Relieves HPK1-mediated inhibition of T and B cells.[8] Demonstrates activity in a variety of syngeneic cancer models.[8]
Hpk1-IN-33 Kᵢ = 1.7 nM IC₅₀ = 286 nM (IL-2 production, Jurkat cells).[19] Potent biochemical inhibitor with demonstrated cellular activity.[19]

| Compound 1 | N/A | Reverted immune suppression by PGE2 and adenosine in human T-cells.[11] | Showed a synergistic effect with pembrolizumab (B1139204) in enhancing IFN-γ production.[11] |

Table 2: Summary of HPK1 Inhibitors in Clinical Development

Compound Development Phase Combination Therapy Select Tumor Types Key Reported Outcomes
NDI-101150 Phase 1/2 (NCT05128487) Pembrolizumab Solid Tumors, Renal Cell Carcinoma (RCC) Showed early efficacy in patients with RCC, including one complete response and two partial responses.[20][21]
CFI-402411 Phase 1/2 (NCT04521413) Pembrolizumab Advanced Solid Malignancies Well-tolerated with a manageable adverse event profile in early dose-escalation studies.[8][20]
BGB-15025 Phase 1 (NCT04649385) Tislelizumab Advanced Solid Tumors Combination showed an 18.4% objective response rate, versus 0% for monotherapy.[20]

| GRC 54276 | Phase 1/2 (NCT05878691) | N/A | Advanced Solid Tumors and Lymphomas | First-in-human trial initiated.[20] |

Key Experimental Protocols

Investigating HPK1 requires a combination of biochemical, cellular, and in vivo assays to fully characterize the effects of its inhibition.

In Vitro HPK1 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HPK1. The ADP-Glo™ Kinase Assay is a common method.[19]

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back into ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.[22]

  • Materials: Recombinant HPK1 enzyme, kinase substrate (e.g., myelin basic protein), ATP, test compound (e.g., Hpk1-IN-33), ADP-Glo™ Assay Kit (Promega), 384-well plates.[19]

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

    • Assay Plating: Add 1 µL of the diluted compound or DMSO vehicle to the wells of a 384-well plate.[19]

    • Enzyme Addition: Add a solution of recombinant HPK1 enzyme to the wells. Pre-incubate for 10-30 minutes.[23]

    • Reaction Initiation: Add a mix of the kinase substrate and ATP to each well to start the reaction. Incubate for 60 minutes at room temperature.[19]

    • Signal Generation: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to deplete unused ATP (40 min incubation).[19] Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).[19]

    • Data Analysis: Measure luminescence with a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[19]

Kinase_Assay_Workflow A 1. Compound Plating (Serial Dilution) B 2. Add HPK1 Enzyme (Pre-incubate) A->B C 3. Add Substrate/ATP (Initiate Reaction) B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E 5. Add Detection Reagent (Generate Luminescence) D->E F 6. Read Plate & Calculate IC₅₀ E->F

General workflow for an in vitro HPK1 kinase inhibition assay.
Cellular Assay for SLP-76 Phosphorylation

This assay assesses a compound's ability to inhibit HPK1 in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

  • Principle: T-cells are stimulated to activate the TCR pathway, leading to HPK1-mediated phosphorylation of SLP-76 at Ser376. The level of phospho-SLP-76 is measured by Western blot or ELISA in the presence or absence of an inhibitor.[24]

  • Materials: Jurkat T-cells or primary human T-cells, cell culture media, test compound, anti-CD3/CD28 antibodies for stimulation, lysis buffer, primary antibodies (anti-phospho-SLP-76 (Ser376), anti-total SLP-76), HRP-conjugated secondary antibodies, chemiluminescent substrate.[24]

  • Methodology:

    • Cell Treatment: Culture T-cells and pre-treat with serial dilutions of the test compound or DMSO vehicle for 1-2 hours.[25]

    • T-Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to induce SLP-76 phosphorylation.[24]

    • Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer.

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-SLP-76 and total SLP-76.[24]

    • Detection and Analysis: Incubate with a secondary antibody and detect bands using a chemiluminescent substrate. Quantify band intensities and normalize the phospho-SLP-76 signal to total SLP-76. Calculate the percent inhibition to determine the cellular EC₅₀ value.[24]

In Vivo Syngeneic Tumor Model

This protocol evaluates the anti-tumor efficacy of an HPK1 inhibitor in an immunocompetent mouse model.

  • Principle: A murine tumor cell line is implanted into a syngeneic mouse strain. Once tumors are established, mice are treated with the HPK1 inhibitor, and tumor growth is monitored over time to assess efficacy.[2]

  • Materials: Syngeneic mouse strain (e.g., C57BL/6), murine tumor cell line (e.g., MC38), test compound formulated for administration, calipers.[2]

  • Methodology:

    • Tumor Implantation: Implant a known number of tumor cells subcutaneously into the flank of the mice.[2]

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[2]

    • Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle, test compound, anti-PD-1, combination). Administer treatments as scheduled.[2]

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).[2]

    • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Tumors and spleens can be harvested for ex vivo analysis of immune cell infiltration.[2]

Conclusion and Future Directions

HPK1 is a critical intracellular immune checkpoint whose kinase activity suppresses the function of T-cells and dendritic cells, thereby enabling cancer immune evasion.[1][3][13] The inhibition of HPK1 has been robustly validated in preclinical models and is now showing promise in early-phase clinical trials, both as a monotherapy and in combination with established checkpoint inhibitors.[12][20]

Future research will focus on identifying biomarkers to select patients most likely to respond to HPK1 inhibition, optimizing combination strategies, and further elucidating the complex role of HPK1's non-kinase scaffolding functions. The continued development of potent and selective HPK1 inhibitors holds significant promise for expanding the arsenal (B13267) of effective cancer immunotherapies.

References

KHK-6: A Selective ATP-Competitive HPK1 Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. Inhibition of HPK1 is expected to enhance anti-tumor immune responses. This technical guide provides a comprehensive overview of KHK-6, a novel and potent ATP-competitive inhibitor of HPK1. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and scientists in the fields of oncology, immunology, and drug discovery.

Introduction to HPK1 and its Role in T-Cell Signaling

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20 family of serine/threonine kinases predominantly expressed in hematopoietic cells.[1] HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently attenuates T-cell activation and proliferation by phosphorylating downstream signaling molecules.[2] One of its key substrates is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4] HPK1-mediated phosphorylation of SLP-76 at Serine-376 leads to its degradation, thereby dampening the immune response.[3][4] Genetic ablation or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity, highlighting its potential as a therapeutic target in oncology.[3][4]

This compound: A Novel ATP-Competitive HPK1 Inhibitor

This compound is a novel, potent, and selective small molecule inhibitor of HPK1.[3][4] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the HPK1 kinase domain.[3][5] This mode of action prevents the phosphorylation of HPK1's downstream targets, thereby blocking its negative regulatory function on T-cell activation.[3]

Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of HPK1. By competing with ATP for binding to the kinase domain, this compound prevents the transfer of a phosphate (B84403) group to HPK1's substrates. The primary consequence of this inhibition within the TCR signaling cascade is the blockade of SLP-76 phosphorylation at Ser-376.[3][4] This prevents the subsequent degradation of SLP-76, allowing for sustained downstream signaling, which ultimately leads to enhanced T-cell activation, proliferation, and cytokine production.[3][4]

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action of this compound.

HPK1_Signaling_Pathway cluster_Downstream_Signaling Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD3->HPK1 Activation CD28 CD28 CD28->HPK1 Activation SLP76 SLP-76 pSLP76 p-SLP-76 (Ser376) TC_Activation T-Cell Activation (Cytokine Production, Proliferation) SLP76->TC_Activation Promotes Degradation Degradation pSLP76->Degradation Leads to HPK1->SLP76 Phosphorylation ADP ADP HPK1->ADP KHK6 This compound KHK6->HPK1 Inhibition ATP ATP ATP->HPK1

Caption: HPK1 Signaling Pathway and this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound against HPK1 has been quantified, demonstrating its potency.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound HPK1In vitro kinase assay20[3][4][6][7]
HPK1-IN-3HPK1In vitro kinase assay0.5

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize this compound.

In Vitro HPK1 Kinase Activity Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of HPK1.

Kinase_Assay_Workflow start Start reagents Prepare Reaction Mixture: - Recombinant HPK1 - Kinase Buffer - ATP - Substrate (e.g., Myelin Basic Protein) start->reagents add_inhibitor Add this compound (Varying Concentrations) reagents->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate stop_reaction Stop Reaction (e.g., Add Stop Solution) incubate->stop_reaction detect_phos Detect Substrate Phosphorylation (e.g., ADP-Glo, ELISA) stop_reaction->detect_phos data_analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 detect_phos->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro HPK1 Kinase Assay.

Methodology:

  • Reaction Setup: The kinase reaction is performed in a multi-well plate format. Each well contains recombinant HPK1 enzyme, a suitable kinase buffer, ATP, and a substrate such as myelin basic protein.

  • Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction wells. A control group without the inhibitor is also included.

  • Incubation: The reaction plate is incubated at 30°C for a specified period to allow the kinase reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution.

  • Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or an ELISA-based method using a phospho-specific antibody.

  • Data Analysis: The percentage of HPK1 inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blotting for SLP-76 Phosphorylation

This experiment aims to confirm the inhibitory effect of this compound on the HPK1 signaling pathway in a cellular context.

Methodology:

  • Cell Culture and Treatment: Jurkat cells, a human T-lymphocyte cell line, are cultured and treated with varying concentrations of this compound for 1 hour.[8]

  • Cell Stimulation: The cells are then stimulated with anti-CD3 (2 μg/mL, immobilized) and anti-CD28 (4 μg/mL, soluble) antibodies for 4 hours to activate the TCR signaling pathway.[8]

  • Cell Lysis: After stimulation, the cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SLP-76 (Ser-376) and total SLP-76 (as a loading control).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the phosphorylated SLP-76 band is normalized to the total SLP-76 band to determine the effect of this compound on SLP-76 phosphorylation.

Cytokine Release Assay

This assay measures the functional consequence of HPK1 inhibition by this compound on T-cell activation, specifically the production of cytokines.

Methodology:

  • Cell Culture and Treatment: Jurkat cells or peripheral blood mononuclear cells (PBMCs) are treated with different concentrations of this compound.[8]

  • T-Cell Activation: The cells are stimulated with anti-CD3/anti-CD28 antibodies or Dynabeads™ Human T-Activator CD3/CD28 for a specified period (e.g., 2 days for IL-2 in Jurkat cells).[8]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines, such as Interleukin-2 (IL-2) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[8]

  • Data Analysis: The amount of cytokine produced in the presence of this compound is compared to the amount produced by stimulated cells without the inhibitor.

T-Cell Mediated Tumor-Killing Assay

This assay evaluates the ability of this compound to enhance the cytotoxic activity of T-cells against cancer cells.

Methodology:

  • Cell Co-culture: Human PBMCs (as effector cells) are co-cultured with target cancer cells (e.g., SKOV3 or A549).[3]

  • T-Cell Activation and Treatment: T-cells within the PBMC population are activated using Dynabeads™ Human T-Activator CD3/CD28 in the presence or absence of this compound.

  • Incubation: The co-culture is incubated for a period sufficient to allow for T-cell mediated killing of the tumor cells.

  • Assessment of Cell Death: The extent of tumor cell death is quantified. This can be done by measuring the area of cell death using imaging techniques or by using viability assays such as those based on the release of lactate (B86563) dehydrogenase (LDH) or the use of fluorescent dyes that differentiate between live and dead cells.

  • Data Analysis: The tumor-killing activity in the presence of this compound is compared to the activity of activated T-cells alone.

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of HPK1 that has demonstrated the ability to enhance T-cell activation and anti-tumor responses in preclinical models.[3][4] By blocking the negative regulatory function of HPK1 in the TCR signaling pathway, this compound promotes increased cytokine production and T-cell mediated cytotoxicity.[3][4] The data and experimental protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound as a promising candidate for cancer immunotherapy. This document serves as a valuable resource for researchers aiming to explore the therapeutic potential of HPK1 inhibition.

References

KHK-6: A Potent Inhibitor of the HPK1-SLP-76 Signaling Pathway for Enhanced T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel hematopoietic progenitor kinase 1 (HPK1) inhibitor, KHK-6, and its mechanism of action within the T-cell receptor (TCR) signaling pathway. HPK1 is a critical negative regulator of T-cell activation, and its inhibition presents a promising strategy in cancer immunotherapy. This document details the impact of this compound on the HPK1-SLP-76 signaling axis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and potentially utilize this compound in preclinical research and therapeutic development.

Introduction: The Role of HPK1 in T-Cell Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is activated and attenuates the T-cell response. This inhibitory role makes HPK1 a compelling target for cancer immunotherapy, as its inhibition can enhance T-cell activation, proliferation, and anti-tumor immunity.[2]

A key substrate of HPK1 is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), an essential adaptor protein that orchestrates signaling cascades downstream of the TCR.[3] HPK1-mediated phosphorylation of SLP-76 at Serine 376 (Ser376) leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76.[4][5] This cascade of events effectively dismantles the signaling apparatus and dampens T-cell activation.[5][6] this compound is a novel, potent, and ATP-competitive inhibitor of HPK1 designed to block this negative regulatory pathway and enhance T-cell function.[2][7][8]

The HPK1-SLP-76 Signaling Pathway and this compound's Mechanism of Action

The activation of T-cells via the TCR initiates a complex signaling cascade. HPK1 is a key player in a negative feedback loop that attenuates this signal. This compound intervenes in this pathway by directly inhibiting the kinase activity of HPK1.

Signaling Pathway Overview:

  • TCR Activation and HPK1 Recruitment: Upon antigen recognition, the TCR is engaged, leading to the activation of Lck and ZAP-70. This triggers the formation of a "signalosome" complex around the adaptor protein Linker for Activation of T-cells (LAT). HPK1 is recruited to this complex.[6]

  • HPK1 Activation: For full catalytic activity, HPK1 itself must be phosphorylated. Its interaction with the SH2 domain of SLP-76 is crucial for this activation process.[9]

  • SLP-76 Phosphorylation: Activated HPK1 phosphorylates SLP-76 at the Serine 376 residue.[4][6]

  • Signal Termination: Phosphorylated SLP-76 recruits 14-3-3 proteins, leading to the destabilization of the signalosome complex and subsequent proteasomal degradation of SLP-76, thus terminating the T-cell activation signal.[5][6]

This compound's Point of Intervention:

This compound acts as an ATP-competitive inhibitor of HPK1.[2][8][10] By binding to the ATP-binding pocket of HPK1, this compound prevents the phosphorylation of its downstream target, SLP-76. This inhibition of SLP-76 phosphorylation at Ser376 prevents the recruitment of 14-3-3 proteins and the subsequent degradation of SLP-76, leading to sustained TCR signaling and enhanced T-cell activation.[7]

HPK1_SLP76_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR LAT LAT Signalosome TCR->LAT Antigen Recognition HPK1 HPK1 LAT->HPK1 Recruitment & Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 p-SLP-76 (Ser376) Activation T-Cell Activation SLP76->Activation Sustained Signaling Prot_1433 14-3-3 Proteins pSLP76->Prot_1433 Recruitment Degradation Proteasomal Degradation Prot_1433->Degradation Leads to Degradation->Activation Inhibition KHK6 This compound KHK6->HPK1 Inhibition

Figure 1: HPK1-SLP-76 signaling pathway and this compound inhibition.

Quantitative Data on this compound's Activity

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundHPK1Kinase Activity Assay20[2][10][11]

Table 2: Cellular Activity of this compound

AssayCell TypeStimulationEffect of this compoundConcentration RangeReference
SLP-76 PhosphorylationJurkat cellsanti-CD3/CD28Inhibition of p-SLP-76 (Ser376)0.1 - 1 µM[7]
SLP-76 PhosphorylationPBMCsanti-CD3/CD28 DynabeadsInhibition of p-SLP-76 (Ser376)0.1 - 1 µM[7]
IL-2 ProductionJurkat cellsanti-CD3/CD28Increased IL-2 release0.1 - 1 µM
IL-2 & GM-CSF ProductionPBMCsanti-CD3/CD28 DynabeadsIncreased cytokine release0.1 - 1 µM
T-Cell Activation MarkersCD4+ & CD8+ T-cells (PBMCs)anti-CD3/CD28 DynabeadsIncreased CD25, CD69, HLA-DR expression0.1 - 1 µM[2]
T-Cell Mediated KillingPBMCs co-cultured with SKOV3 or A549 tumor cellsanti-CD3/CD28 DynabeadsEnhanced tumor cell killing0.1 - 1 µM[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro HPK1 Kinase Assay

This protocol is for determining the in vitro potency of this compound against HPK1. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted this compound or DMSO (for controls) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of recombinant HPK1 enzyme solution to each well, except for the "no enzyme" control wells.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (containing MBP and ATP) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "no enzyme" background signal. Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for p-SLP-76 (Ser376)

This protocol details the measurement of SLP-76 phosphorylation in Jurkat cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Stimulating antibodies: anti-CD3 (immobilized) and anti-CD28 (soluble)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-SLP-76 (Ser376), anti-total SLP-76, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells to a density of 1-2 x 10⁶ cells/mL.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or DMSO for 1 hour.

  • Cell Stimulation: Stimulate the cells with immobilized anti-CD3 (2 µg/mL) and soluble anti-CD28 (4 µg/mL) antibodies for 4 hours at 37°C.

  • Cell Lysis:

    • Pellet the cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour.

    • Incubate the membrane with the primary antibody against p-SLP-76 (Ser376) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total SLP-76 and β-actin to ensure equal loading.

Western_Blot_Workflow start Start: Jurkat Cell Culture treatment Pre-treatment with this compound (1 hour) start->treatment stimulation Stimulation with anti-CD3/CD28 (4 hours) treatment->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (1 hour) transfer->blocking primary_ab Primary Antibody Incubation (p-SLP-76, overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis end End analysis->end

Figure 2: Western Blot workflow for p-SLP-76 detection.
T-Cell Activation Assay (Cytokine Release ELISA)

This protocol describes the measurement of IL-2 release from stimulated Jurkat cells.

Materials:

  • Jurkat T-cells

  • This compound

  • Stimulating antibodies: anti-CD3 and anti-CD28

  • Human IL-2 ELISA Kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells in a 96-well plate.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with immobilized anti-CD3 (2 µg/mL) and soluble anti-CD28 (4 µg/mL) for 48 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA:

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the cell supernatants and standards.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stopping the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Data Analysis: Calculate the concentration of IL-2 in each sample by comparing the absorbance to the standard curve.

Conclusion

This compound is a potent and specific inhibitor of HPK1 that effectively blocks the phosphorylation of SLP-76 at Serine 376.[7] By disrupting this key negative regulatory step in the TCR signaling pathway, this compound enhances multiple aspects of T-cell activation, including cytokine production, expression of activation markers, and T-cell-mediated tumor cell killing.[2] The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound in the field of immuno-oncology. The continued development and optimization of HPK1 inhibitors like this compound may offer significant clinical benefits, both as monotherapies and in combination with other anticancer agents.

References

Molecular Modeling of the KHK-6 and HPK1 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of immune responses, making it a promising therapeutic target for immuno-oncology.[1][2] By dampening signaling downstream of T-cell and B-cell receptors, HPK1 acts as an intracellular checkpoint that can be exploited by tumors to evade immune surveillance.[1][2] Pharmacological inhibition of HPK1 is a key strategy to enhance anti-tumor immunity. This guide provides a technical overview of the molecular interaction between HPK1 and KHK-6, a novel, potent, and selective ATP-competitive inhibitor. We will delve into the molecular modeling, quantitative interaction data, relevant signaling pathways, and the experimental protocols used to characterize this interaction.

Introduction to HPK1 and the Inhibitor this compound

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] It functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling.[2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76 (Linker for Activation of T-cells family member 76).[3][4] This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation and reducing the immune response.[3][5] The genetic ablation or pharmacological inhibition of HPK1 has been shown to improve the immune response to cancers by enhancing T-cell activation and cytokine production.[3]

This compound is a novel, synthesized small molecule designed to inhibit the kinase activity of HPK1.[3] As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of HPK1, preventing the phosphorylation of its downstream targets and thus enhancing the functional activation of T cells.[3][6]

Quantitative Analysis of the this compound and HPK1 Interaction

The inhibitory activity of this compound against HPK1 has been quantified through in vitro kinase assays. The key parameter for its potency is the half-maximal inhibitory concentration (IC50).

CompoundTarget KinaseIC50 ValueAssay Type
This compoundHPK120 nMIn Vitro Kinase Assay
This compoundJurkat cells> 1 µMCell Viability Assay (CCK-8)
This compoundPBMCs> 1 µMCell Viability Assay (CCK-8)
Table 1: Summary of quantitative data for the this compound inhibitor. Data sourced from Ahn MJ, et al. (2024) and commercial suppliers.[3][6][7]

Molecular Modeling and Binding Mode

Molecular dynamics simulations have been employed to predict the binding mode of this compound within the ATP-binding site of HPK1. These models are crucial for understanding the structural basis of inhibition and for guiding further inhibitor design.

The proposed binding model of this compound indicates that its affinity is driven by several hydrogen bond interactions, both direct and water-mediated, with key residues in the HPK1 active site.[4][6] The structure suggests that two nitrogen atoms in the this compound molecule play a significant role in these interactions.[4] The inhibitor occupies the same pocket as ATP, effectively blocking the kinase's catalytic function.[3][6] Computational studies, including molecular docking and dynamics simulations, are standard procedures for predicting these interactions and estimating binding free energies.[8][9][10]

HPK1 Signaling Pathway and Mechanism of Action of this compound

HPK1 is a key node in the TCR signaling cascade. Its primary role is to negatively regulate T-cell activation. The diagram below illustrates the canonical TCR signaling pathway and the intervention point of this compound.

HPK1_Signaling_Pathway cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Recruits Degradation Proteasomal Degradation SLP76->Degradation Leads to Activation T-Cell Activation (e.g., IL-2 Production) SLP76->Activation Promotes HPK1->SLP76 Phosphorylates (Ser-376) KHK6 This compound KHK6->HPK1 Inhibits

HPK1-mediated negative regulation of TCR signaling and this compound inhibition.

As shown, this compound directly inhibits HPK1, preventing the phosphorylation of SLP-76.[3][4] This action blocks the downstream signaling cascade that leads to SLP-76 degradation, thereby sustaining the signals required for robust T-cell activation, proliferation, and cytokine production.[3]

Experimental Protocols

Characterizing the interaction between a kinase and its inhibitor involves a series of established biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of an inhibitor against its target kinase, adaptable for the this compound/HPK1 interaction. A common method is a luminescence-based assay like the ADP-Glo™ Kinase Assay.[11]

Objective: To measure the concentration of this compound required to inhibit 50% of HPK1 kinase activity.

Materials:

  • Purified, recombinant HPK1 enzyme

  • Specific peptide substrate for HPK1

  • This compound compound (serially diluted)

  • ATP (at or near the Km for HPK1)

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase-Glo® Reagent[11]

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these concentrations in the kinase assay buffer. A vehicle control (DMSO in assay buffer) must be included.[11]

  • Reaction Setup: To the wells of a white assay plate, add the diluted this compound or vehicle control.[11]

  • Enzyme/Substrate Addition: Add a mixture containing the purified HPK1 kinase and its specific peptide substrate to each well.[11]

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[11]

  • Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • Luminescence Signal Generation: Add Kinase-Glo® Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Kinase_Assay_Workflow A Prepare Serial Dilution of this compound in DMSO B Add this compound or Vehicle to Assay Plate A->B C Add HPK1 Enzyme and Substrate Mixture B->C D Pre-incubate for Inhibitor Binding C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction & Deplete ATP (ADP-Glo) F->G H Generate Luminescence (Kinase-Glo) G->H I Measure Signal H->I J Calculate IC50 I->J

Workflow for an in vitro kinase inhibition assay.
Cellular Assays for Target Engagement

To confirm that this compound engages HPK1 within a cellular context, one can measure the phosphorylation of its direct downstream target, SLP-76.

Objective: To determine if this compound inhibits the phosphorylation of SLP-76 at Ser-376 in T cells.

Methodology:

  • Cell Culture: Culture a suitable T-cell line (e.g., Jurkat) or primary human T cells.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.[3]

  • Cell Lysis: Harvest and lyse the cells to extract proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated SLP-76 (pSLP-76 Ser-376) and total SLP-76.

  • Analysis: A decrease in the pSLP-76 signal in this compound-treated cells compared to the vehicle control indicates successful target engagement and inhibition of HPK1.[3]

Conclusion

The interaction between this compound and HPK1 provides a compelling example of targeted kinase inhibition for cancer immunotherapy. This compound demonstrates potent in vitro inhibition of HPK1 with an IC50 of 20 nM, acting as an ATP-competitive inhibitor.[3][7] Molecular modeling suggests a stable binding mode within the kinase's active site, driven by key hydrogen bond interactions.[4][6] By blocking HPK1, this compound prevents the negative regulation of TCR signaling, leading to enhanced T-cell activation.[3][13] The experimental protocols detailed herein provide a framework for the continued investigation and development of HPK1 inhibitors as a promising class of therapeutics for enhancing anti-tumor immune responses.

References

Introduction: HPK1 as a Key Immuno-Oncology Target

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the early-stage research of novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for researchers, scientists, and drug development professionals.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a compelling target in the field of immuno-oncology.[1][2] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][3][4][5] By dampening T-cell activation, HPK1 can limit the immune system's ability to mount an effective anti-tumor response.[6] Consequently, the inhibition of HPK1 is a promising therapeutic strategy to enhance T-cell activation, proliferation, and cytokine production, thereby promoting anti-tumor immunity.[1][7][8]

Preclinical evidence strongly supports this approach. Studies using HPK1 knockout or kinase-dead mouse models have demonstrated enhanced T-cell signaling, increased cytokine production, resistance to immunosuppressive factors in the tumor microenvironment like PGE2 and adenosine, and significant tumor growth inhibition.[4][5][8][9][10][11][12] These findings have spurred the development of small molecule HPK1 inhibitors, with several candidates now entering clinical trials for solid tumors.[2][8][13] This guide provides a technical overview of the core methodologies, data, and signaling pathways central to the early-stage research and development of these novel inhibitors.

The HPK1 Signaling Pathway in T-Cells

HPK1 acts as an intracellular checkpoint that attenuates T-cell activation.[14] Upon engagement of the T-cell receptor (TCR), HPK1 is recruited to the immunological synapse.[15] There, it becomes catalytically active and phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[1][4][5][15][16] This phosphorylation event creates a docking site for 14-3-3 proteins, which disrupts the SLP-76 signalosome, leading to the downregulation of downstream signaling required for T-cell activation and proliferation.[4][5][15] Pharmacological inhibition of HPK1 blocks this negative feedback loop, thereby sustaining TCR signaling and enhancing T-cell effector functions.[15]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Effects TCR TCR LAT LAT TCR->LAT Activation CD3_CD28 CD3/CD28 SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Recruitment Activation T-Cell Activation (IL-2, IFN-γ production) SLP76->Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Inhibition Signal Attenuation Inhibition->Activation Blocks Prot_14_3_3 14-3-3 Protein pSLP76->Prot_14_3_3 Binding Prot_14_3_3->Inhibition Induces HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1 Blocks

Caption: HPK1 signaling cascade initiated by TCR engagement.

Quantitative Data on Novel HPK1 Inhibitors

The preclinical development of HPK1 inhibitors involves rigorous characterization of their potency and activity across biochemical and cellular assays. The following tables summarize publicly available data for several representative compounds.

Table 1: In Vitro Activity of HPK1 Inhibitors

Compound Name/Reference Assay Type Target IC50 / EC50 (nM) Reference
Hpk1-IN-37 Biochemical HPK1 3.7 [14]
Hpk1-IN-33 (Compound 21) Biochemical (Ki) HPK1 1.7 [1]
Hpk1-IN-33 (Compound 21) Cellular (IL-2 Production, Jurkat) HPK1 286 [1]
Compound from EMD Serono Biochemical HPK1 0.2 [17]
Compound from EMD Serono Cellular (pSLP-76, Jurkat) HPK1 3 [17]
Compound 15b Kinase Activity HPK1 3.1 [17]
Compound 22 Biochemical HPK1 0.061 [13]
Compound K Biochemical HPK1 2.6 [13]
GRC 54276 Biochemical HPK1 1.6 [18]
GRC 54276 Cellular (pSLP-76) HPK1 13 [18]
Compound 16 (Spiro analogue) Biochemical HPK1 2.67 [8]
ISR-05 Biochemical HPK1 24,200 [11][12][19]

| ISR-03 | Biochemical | HPK1 | 43,900 |[11][12][19] |

Table 2: In Vivo Efficacy and Pharmacokinetics of HPK1 Inhibitors

Compound Name/Reference Mouse Model Dosing Efficacy Outcome Reference
GRC 54276 MC38 Syngeneic Oral Significant Tumor Growth Inhibition (TGI) [18]
Compound 16 (Spiro analogue) CT26 Syngeneic Not Specified Moderate TGI; Synergistic with anti-PD-1 [8]

| Compound K | 1956 Sarcoma & MC38 | Not Specified | Improved immune response; Superb antitumor efficacy with anti-PD-1 |[10] |

Key Experimental Protocols in HPK1 Inhibitor Research

Reproducible and robust methodologies are crucial for the evaluation of novel HPK1 inhibitors.[20] The following sections detail common protocols for key biochemical, cellular, and in vivo experiments.

Biochemical Kinase Assay (TR-FRET or ADP-Glo™)

Objective: To determine the direct inhibitory activity of a compound against the purified, recombinant HPK1 enzyme.[14][20]

Principle: These assays quantify the enzymatic activity of HPK1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate peptide, while luminescence-based assays like ADP-Glo™ quantify the amount of ADP produced during the kinase reaction.[16][21] The signal is inversely proportional to the inhibitory activity of the test compound.

Methodology (ADP-Glo™ Example):

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the test inhibitor, purified recombinant HPK1 enzyme, and a suitable substrate (e.g., Myelin Basic Protein).[17][21]

  • Kinase Reaction: Initiate the reaction by adding an ATP solution. Incubate at room temperature for a defined period (e.g., 60 minutes).[17][21]

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.[17][21]

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase reaction that produces a luminescent signal. Incubate for 30-60 minutes.[21]

  • Data Acquisition: Read the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to a vehicle (DMSO) control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[17]

Cellular Phospho-SLP-76 (pSLP-76) Target Engagement Assay

Objective: To assess the ability of an inhibitor to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.[1][16][20]

Principle: This assay quantifies the level of phosphorylated SLP-76 at Serine 376 in a relevant T-cell line (e.g., Jurkat) or primary human T-cells following TCR stimulation.[20][21] A potent HPK1 inhibitor will decrease the pSLP-76 signal.

Methodology (Flow Cytometry Example):

  • Cell Culture: Culture Jurkat T-cells or isolated primary human T-cells in appropriate media.[15][20]

  • Inhibitor Treatment: Pre-incubate the cells with escalating concentrations of the HPK1 inhibitor or DMSO control for 1-2 hours.[14][15][17]

  • TCR Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to activate the TCR signaling pathway.[14][17][20]

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow intracellular antibody staining.[17]

  • Staining: Stain the cells with a fluorescently-labeled primary antibody specific for pSLP-76 (Ser376).[1][17]

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the pSLP-76 signal.[17]

  • Analysis: Determine the EC50 value by plotting the MFI against the inhibitor concentration and fitting to a dose-response curve.[14]

T-Cell Activation and Cytokine Production Assay

Objective: To assess the downstream functional consequence of HPK1 inhibition on T-cell activation by measuring cytokine production (e.g., IL-2, IFN-γ).[14][16]

Methodology (IL-2 ELISA Example):

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells.[16][22]

  • Inhibitor Treatment: Pre-incubate cells with a dose range of the HPK1 inhibitor.

  • Stimulation: Activate the T-cells using anti-CD3/CD28 antibodies or other relevant stimuli.

  • Incubation: Culture the cells for 24-72 hours to allow for cytokine secretion.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[6]

  • Analysis: Calculate the EC50 value, representing the concentration of inhibitor required to achieve 50% of the maximal cytokine response.

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in a relevant animal model, typically a syngeneic mouse tumor model.[6][14]

Methodology:

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) and a suitable syngeneic tumor cell line (e.g., MC38, CT26).[14]

  • Tumor Inoculation: Implant tumor cells subcutaneously into the flank of the mice.[14]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, HPK1 inhibitor as monotherapy, anti-PD-1, combination therapy).[14]

  • Drug Administration: Formulate the HPK1 inhibitor for the desired route of administration (typically oral) and dose the animals according to a predetermined schedule.[20]

  • Monitoring: Monitor tumor volume and animal body weight every 2-3 days.

  • Endpoint and Analysis: At the end of the study (when tumors reach a predetermined size), euthanize the animals. Calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control.[20] Tumors and spleens may be excised for pharmacodynamic analysis, such as quantifying immune cell infiltration or pSLP-76 levels.[20]

Preclinical Evaluation Workflow

The preclinical evaluation of a novel HPK1 inhibitor follows a logical progression from initial discovery to in vivo validation. This workflow ensures that only the most promising candidates with demonstrated on-target activity and desired functional outcomes advance toward clinical development.

Preclinical_Workflow cluster_invitro In Vitro / Cellular Evaluation cluster_invivo In Vivo Evaluation cluster_final Candidate Selection Biochem Biochemical Assay (Potency - IC50) Cellular_TE Cellular Target Engagement (pSLP-76 Assay - EC50) Biochem->Cellular_TE Cellular_Func Cellular Functional Assay (Cytokine Release - EC50) Cellular_TE->Cellular_Func Selectivity Kinase Selectivity Panel Cellular_Func->Selectivity PK Pharmacokinetics (PK) (Mouse, Rat) Selectivity->PK PD Pharmacodynamics (PD) (In Vivo Target Engagement) PK->PD Efficacy Syngeneic Model Efficacy (Monotherapy & Combo) PD->Efficacy IND IND-Enabling Studies Efficacy->IND

Caption: General workflow for the preclinical evaluation of an HPK1 inhibitor.

Conclusion and Future Perspectives

The inhibition of HPK1 represents a highly promising strategy in cancer immunotherapy, aiming to enhance the body's own immune system to fight cancer.[7][23] Early-stage research is focused on identifying and optimizing novel small molecule inhibitors that are potent, selective, and possess favorable drug-like properties.[8] The technical guide presented here outlines the critical assays and workflows that underpin this discovery process, from initial biochemical screening to in vivo efficacy models.[20] While many early compounds have shown promise, key challenges remain, including achieving high selectivity against other MAP4K family members and translating potent in vitro activity into robust in vivo anti-tumor effects.[7][8][24] Future research will likely focus on developing next-generation inhibitors and PROTACs (PROteolysis TArgeting Chimeras) with improved pharmacological profiles and exploring rational combination therapies, particularly with immune checkpoint blockers, to overcome resistance and broaden the clinical benefit of immunotherapy.[2][23]

References

Methodological & Application

Application Note: In Vitro Kinase Activity Assay for Ketohexokinase (KHK)

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic: "KHK-6" is a known selective, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1)[1]. The term "KHK" on its own typically refers to Ketohexokinase, an enzyme that catalyzes the phosphorylation of fructose[2][3][4]. Given the request for a "kinase activity assay protocol," this document provides a detailed procedure for an in vitro Ketohexokinase (KHK) activity assay. This assay can be adapted to screen for inhibitors of KHK.

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of fructokinase activity and the discovery of KHK inhibitors.

Introduction: Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in dietary fructose (B13574) metabolism, catalyzing the ATP-dependent phosphorylation of fructose to fructose-1-phosphate[3][4]. Aberrant KHK activity has been implicated in metabolic diseases, making it an attractive target for therapeutic intervention. This application note provides a detailed protocol for a robust and sensitive in vitro assay to measure KHK activity. The assay is based on the direct detection of ADP produced during the kinase reaction using the Transcreener® ADP² Assay technology, which provides a fluorescent readout. This method is suitable for high-throughput screening (HTS) of potential KHK inhibitors.

Assay Principle

The KHK enzymatic reaction utilizes ATP to phosphorylate fructose, generating fructose-1-phosphate (B91348) and ADP. The Transcreener® ADP² Assay quantifies the KHK activity by directly measuring the amount of ADP produced. The detection method is a competitive immunoassay where the ADP generated by KHK competes with a fluorescently labeled ADP tracer for binding to a highly specific anti-ADP antibody. As more ADP is produced by KHK, less tracer is bound to the antibody, leading to a change in fluorescence properties (e.g., fluorescence polarization), which is proportional to the enzyme activity[5].

G cluster_reaction KHK Enzymatic Reaction cluster_detection ADP Detection (Transcreener®) Fructose Fructose KHK KHK Enzyme Fructose->KHK ATP ATP ATP->KHK F1P Fructose-1-Phosphate KHK->F1P ADP ADP KHK->ADP ADP_produced ADP (from reaction) ADP->ADP_produced Antibody Anti-ADP Antibody ADP_produced->Antibody competes with ADP_tracer ADP-Tracer (Fluorescent) ADP_tracer->Antibody binds to FP_Signal Change in Fluorescence (e.g., Polarization) Antibody->FP_Signal results in

Caption: Principle of the KHK activity assay and ADP detection.

Materials and Reagents

ReagentSupplier ExampleCatalog Number Example
Recombinant Human KHK EnzymeProspec BioPKA-359
D-FructoseSigma-AldrichF0127
Adenosine 5'-Triphosphate (ATP)Sigma-AldrichA7699
Transcreener® ADP² FP Assay KitBellBrook Labs3010-1K
Tris-HClSigma-AldrichT5941
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266
Potassium Chloride (KCl)Sigma-AldrichP9333
Triton X-100Sigma-AldrichT8787
Dithiothreitol (DTT)Sigma-AldrichD9779
384-well, black, low-volume platesCorning3820

Experimental Protocol

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate types.

1. Reagent Preparation

  • 1X Kinase Assay Buffer: Prepare a buffer containing 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM KCl, and 0.01% Triton X-100. Add DTT to a final concentration of 1 mM just before use.

  • Enzyme Solution: Dilute recombinant KHK to the desired working concentration (e.g., 44 nM, for a final concentration of 22 nM in the reaction) in 1X Kinase Assay Buffer. Keep on ice.

  • Substrate/ATP Mix: Prepare a 2X working solution of Fructose and ATP in 1X Kinase Assay Buffer. For example, to achieve final concentrations of 7 mM Fructose and 0.15 mM ATP, prepare a 2X solution with 14 mM Fructose and 0.3 mM ATP[5].

  • Test Compound (Inhibitor) Dilutions: Prepare serial dilutions of test compounds (e.g., KHK-IN-6 for a different kinase, or a known KHK inhibitor) in 1X Kinase Assay Buffer containing DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.

2. Assay Procedure

G A 1. Add 2.5 µL of Test Compound or Buffer to wells B 2. Add 5 µL of KHK Enzyme Solution to all wells A->B C 3. Pre-incubate for 10-30 min at room temperature B->C D 4. Initiate reaction by adding 2.5 µL of Substrate/ATP Mix C->D E 5. Incubate for 60 min at 30°C D->E F 6. Add 10 µL of ADP Detection Mix (Antibody + Tracer) E->F G 7. Incubate for 60 min at room temperature F->G H 8. Read Fluorescence Polarization on a plate reader G->H

Caption: Workflow for the KHK in vitro kinase activity assay.

  • Compound Addition: Add 2.5 µL of the diluted test compound or control buffer (with equivalent DMSO concentration for 'no inhibitor' controls) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the diluted KHK enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Start the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Mix to each well. The total reaction volume is now 10 µL.

  • Enzymatic Reaction Incubation: Mix the plate and incubate for 60 minutes at 30°C[5]. The incubation time may need optimization depending on the enzyme concentration to ensure the reaction is within the linear range (typically <20% ATP conversion).

  • Reaction Termination and Detection: Stop the reaction and initiate detection by adding 10 µL of the Transcreener® ADP² FP Detection Mix (prepared according to the manufacturer's instructions) to each well.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization (FP) on a compatible microplate reader.

Data Presentation and Analysis

Quantitative Assay Parameters

ParameterFinal Concentration / Value
KHK Enzyme Concentration22 nM[5]
Fructose Concentration7 mM[5]
ATP Concentration0.15 mM[5]
Reaction Volume10 µL
Detection Volume20 µL
Enzymatic Incubation Time60 minutes[5]
Incubation Temperature30°C[5]
Final DMSO Concentration≤ 1%

Data Analysis

  • Controls:

    • No Enzyme Control: Used to determine the baseline FP signal.

    • No Inhibitor Control (Max Activity): Used to determine the maximum signal change.

  • Calculation of Percent Inhibition: The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_no_enzyme) / (FP_no_inhibitor - FP_no_enzyme)])

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce KHK activity by 50%.

References

Application Notes and Protocols for Measuring KHK-6 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHK-6 is a novel, potent, and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell activation.[1][2] By inhibiting HPK1, this compound enhances T-cell activation, cytokine production, and T-cell-mediated cytotoxicity against tumor cells, making it a promising candidate for cancer immunotherapy.[1][3][4] These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound.

Mechanism of Action

HPK1 is a component of the T-cell receptor (TCR) signaling pathway. Upon TCR stimulation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine-376, leading to its degradation and subsequent attenuation of the T-cell response.[1][2] this compound inhibits the kinase activity of HPK1, thereby preventing the phosphorylation and degradation of SLP-76. This results in enhanced downstream signaling, leading to increased T-cell activation and effector functions.[1]

This compound Signaling Pathway

KHK6_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling TCR TCR CD3_CD28 CD3/CD28 HPK1 HPK1 CD3_CD28->HPK1 Activates SLP-76 SLP-76 HPK1->SLP-76 Phosphorylates p-SLP-76 p-SLP-76 (Ser376) SLP-76->p-SLP-76 Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) SLP-76->Downstream_Signaling Activates Degradation Degradation p-SLP-76->Degradation T-Cell_Activation T-Cell Activation Downstream_Signaling->T-Cell_Activation This compound This compound This compound->HPK1 Inhibits

Caption: this compound inhibits HPK1, preventing SLP-76 phosphorylation and degradation, thus enhancing T-cell activation.

Quantitative Data Summary

The following table summarizes the key quantitative efficacy data for this compound.

ParameterValueCell Line/SystemAssayReference
HPK1 Kinase Activity IC50 20 nMIn vitroKinase Assay[1][2][5]
SLP-76 Phosphorylation Dose-dependent inhibition at 0.3 and 1 µMJurkat cellsWestern Blot[4]
IL-2 Production Significant increaseJurkat cells and PBMCsELISA[3][6]
GM-CSF Production Significant increasePBMCsELISA[3][6]
T-Cell Activation Markers (CD69, CD25, HLA-DR) Significant increase in CD4+ and CD8+ T cellsPBMCsFlow Cytometry[3][4]
T-Cell Mediated Tumor Killing Significantly enhanced killingSKOV3 and A549 cells co-cultured with PBMCsCytotoxicity Assay[1][4]

Experimental Protocols

In Vitro HPK1 Kinase Assay

This assay determines the direct inhibitory effect of this compound on HPK1 kinase activity.

Principle: A purified HPK1 enzyme is incubated with its substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) and ATP. The amount of phosphorylated substrate is quantified, and the inhibition by this compound is measured to determine the IC50 value. A common method for detection is the Transcreener® ADP² Assay, which measures the production of ADP.[7]

Protocol:

  • Prepare a reaction buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, 0.01% Triton X-100).[7]

  • Add varying concentrations of this compound (e.g., 1/3 serial dilutions from 1 µM) to the wells of a microplate.[8]

  • Add the HPK1 enzyme (e.g., 22 nM) to the wells.[7]

  • Initiate the reaction by adding the substrate and ATP (e.g., 7 mM Fructose and 0.15 mM ATP for a coupled assay).[7]

  • Incubate for a defined period (e.g., 60 minutes at 30°C).[7]

  • Stop the reaction and measure the signal according to the detection kit manufacturer's instructions (e.g., by adding a detection mix containing an ADP antibody and a fluorescent tracer).[7]

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for SLP-76 Phosphorylation

This assay assesses the ability of this compound to inhibit the phosphorylation of SLP-76 in a cellular context.

Principle: Jurkat cells (a human T-lymphocyte cell line) are stimulated to activate the TCR signaling pathway in the presence or absence of this compound. Cell lysates are then analyzed by Western blot using antibodies specific for total SLP-76 and phosphorylated SLP-76 (Ser376).

Protocol:

  • Culture Jurkat cells in appropriate media.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.3 µM, 1 µM) for 1 hour.

  • Stimulate the cells with anti-CD3/CD28 antibodies or Dynabeads™ Human T-Activator CD3/CD28 for a short period (e.g., 15-30 minutes).[4]

  • Lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-SLP-76 (Ser376) and total SLP-76.

  • Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading.

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and express the level of p-SLP-76 relative to total SLP-76.

Cytokine Production Assay (ELISA)

This assay measures the effect of this compound on the production of key cytokines, such as IL-2 and GM-CSF, by activated T-cells.

Principle: T-cells (either Jurkat cells or primary human PBMCs) are stimulated in the presence of this compound. The concentration of secreted cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Isolate human PBMCs from healthy donor blood or culture Jurkat cells.

  • Plate the cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with anti-CD3/CD28 antibodies or Dynabeads™ Human T-Activator CD3/CD28.[3][6]

  • Incubate for 24-48 hours to allow for cytokine production.

  • Collect the cell culture supernatant.

  • Perform an ELISA for IL-2 and GM-CSF according to the manufacturer's instructions.[6]

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

T-Cell Activation Marker Analysis (Flow Cytometry)

This assay evaluates the effect of this compound on the expression of cell surface markers associated with T-cell activation.

Principle: PBMCs are stimulated in the presence of this compound, and the expression of activation markers (e.g., CD69, CD25, HLA-DR) on CD4+ and CD8+ T-cell subsets is analyzed by multi-color flow cytometry.[4]

Protocol:

  • Isolate PBMCs and plate them in a 96-well plate.

  • Treat the cells with this compound for 1 hour.

  • Stimulate the cells with Dynabeads™ Human T-Activator CD3/CD28.[9]

  • Incubate for 24-72 hours.

  • Stain the cells with fluorescently-labeled antibodies against CD4, CD8, CD69, CD25, and HLA-DR.

  • Acquire the data on a flow cytometer.

  • Analyze the percentage of CD69+, CD25+, and HLA-DR+ cells within the CD4+ and CD8+ T-cell gates.

T-Cell Mediated Tumor Cell Killing Assay

This assay measures the ability of this compound to enhance the cytotoxic function of T-cells against cancer cells.

Principle: Target tumor cells (e.g., SKOV3 or A549) are co-cultured with activated PBMCs in the presence or absence of this compound. Tumor cell death is then quantified.[4]

Protocol:

  • Plate target tumor cells (e.g., SKOV3, A549) in a 96-well plate and allow them to adhere overnight.

  • Isolate PBMCs and activate them with Dynabeads™ Human T-Activator CD3/CD28 in the presence of varying concentrations of this compound.

  • Add the activated PBMCs to the wells containing the tumor cells at a specific effector-to-target (E:T) ratio.

  • Co-culture for 24-48 hours.

  • Measure tumor cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay or by staining with a viability dye (e.g., propidium (B1200493) iodide) and imaging.

  • Calculate the percentage of specific cell lysis.

Experimental Workflow for Cellular Assays

Cellular_Assay_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_data Data Analysis Cell_Culture Isolate/Culture T-Cells (PBMCs or Jurkat) KHK6_Treatment Pre-treat with this compound Cell_Culture->KHK6_Treatment Stimulation Stimulate with Anti-CD3/CD28 KHK6_Treatment->Stimulation Western_Blot Western Blot (p-SLP-76) Stimulation->Western_Blot Short Incubation ELISA ELISA (Cytokines) Stimulation->ELISA 24-48h Incubation Flow_Cytometry Flow Cytometry (Activation Markers) Stimulation->Flow_Cytometry 24-72h Incubation Cytotoxicity_Assay Cytotoxicity Assay (Tumor Cell Killing) Stimulation->Cytotoxicity_Assay Co-culture with Tumor Cells Data_Analysis Quantification and Statistical Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis Flow_Cytometry->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for assessing this compound efficacy in cellular assays.

Conclusion

The provided protocols describe robust cell-based assays to characterize the efficacy of the HPK1 inhibitor, this compound. These assays are essential for understanding its mechanism of action and quantifying its potential as a novel immunotherapeutic agent. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance the development of this compound and other HPK1 inhibitors.

References

Application Notes and Protocols for Enhancing CD8+ T-cell Cytotoxicity with KHK-6

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

In the landscape of cancer immunotherapy, enhancing the innate ability of cytotoxic CD8+ T-cells to recognize and eliminate tumor cells is a paramount goal. A key negative regulator of T-cell activation is the Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase.[1] HPK1 attenuates T-cell receptor (TCR) signaling by phosphorylating the adaptor protein SLP-76 at Serine 376, which subsequently leads to its degradation.[1] This downstream signaling cascade dampens T-cell activation and effector function.

KHK-6 is a novel, potent, and ATP-competitive inhibitor of HPK1 with an IC50 value of 20 nM.[1] By inhibiting HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76, thereby enhancing T-cell activation, cytokine production, and cytotoxicity against cancer cells.[1] These application notes provide detailed protocols for utilizing this compound to enhance CD8+ T-cell cytotoxicity and methods to evaluate its efficacy in vitro.

Mechanism of Action: HPK1-SLP-76 Signaling Pathway

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the signaling complex and, as a negative regulator, phosphorylates SLP-76 at Ser-376. This phosphorylation event recruits 14-3-3 proteins, leading to the ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76 disrupts the downstream signaling necessary for full T-cell activation. This compound blocks the kinase activity of HPK1, preserving SLP-76 levels and promoting a more robust and sustained T-cell response.

HPK1_Signaling_Pathway cluster_tcell CD8+ T-cell TCR TCR HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) KHK6 This compound KHK6->HPK1 Inhibits Activation T-cell Activation - Cytokine Release - Cytotoxicity SLP76->Activation Promotes Degradation Proteasomal Degradation pSLP76->Degradation Leads to

Caption: this compound inhibits HPK1, preventing SLP-76 degradation and enhancing T-cell activation.

Data Presentation

Table 1: Effect of this compound on T-cell Mediated Cytotoxicity
Target Cell LineThis compound Concentration (µM)T-cell Stimulation% Dead Area of Target Cells
SKOV3 0 (Control)Dynabeads~25%
1Dynabeads~45%
A549 0 (Control)Dynabeads~20%
1Dynabeads~40%

Data summarized from Ahn et al., 2024.[1]

Table 2: Effect of this compound on Cytokine Production in Activated PBMCs
CytokineThis compound Concentration (µM)Stimulation TimeConcentration (pg/mL)
IL-2 0 (Control)24h~200
0.124h~350
124h~500
GM-CSF 0 (Control)48h~400
0.148h~600
148h~800

Data estimated from graphical representations in Ahn et al., 2024.[1]

Table 3: Effect of this compound on Activation Marker Expression in CD8+ T-cells
Activation MarkerThis compound Concentration (µM)% Positive CD8+ T-cells
CD69+ 0 (Control)~30%
1~45%
CD25+ 0 (Control)~15%
1~25%
HLA-DR+ 0 (Control)~10%
1~20%

Data estimated from graphical representations in Ahn et al., 2024.

Experimental Protocols

Protocol 1: In Vitro T-cell Mediated Cytotoxicity Assay

This protocol details a method to assess the enhancement of T-cell-mediated killing of cancer cells in the presence of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_coculture Co-culture cluster_analysis Analysis p1 Isolate PBMCs c1 Pre-treat PBMCs with this compound (1 hour) p1->c1 p2 Culture Target Cancer Cells (e.g., SKOV3, A549) c2 Add Stimulant (e.g., CD3/CD28 Dynabeads) and Target Cells to PBMCs p2->c2 p3 Prepare this compound dilutions p3->c1 c1->c2 c3 Incubate for 24-48 hours c2->c3 a1 Image wells to visualize cell death c3->a1 a2 Quantify dead area of target cells a1->a2

Caption: Workflow for the in vitro T-cell mediated cytotoxicity assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Target cancer cell lines (e.g., SKOV3, A549)

  • Complete RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • Human T-Activator CD3/CD28 Dynabeads

  • 96-well flat-bottom plates

  • Incubator (37°C, 5% CO2)

  • Imaging system

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture target cancer cells to ~80% confluency and harvest.

    • Seed target cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Co-culture and Treatment:

    • On the day of the experiment, remove the medium from the target cells.

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Pre-treat PBMCs with desired concentrations of this compound (e.g., 0.1, 1 µM) or vehicle control (DMSO) for 1 hour at 37°C.

    • Add the pre-treated PBMCs to the wells containing the target cells at an effector-to-target (E:T) ratio of 10:1.

    • Add Human T-Activator CD3/CD28 Dynabeads at a bead-to-T-cell ratio of 1:1.

    • Incubate the co-culture for 24-48 hours at 37°C, 5% CO2.

  • Analysis:

    • Visualize and capture images of the co-culture using an appropriate imaging system.

    • Quantify the area of dead target cells using image analysis software. The dead cells will appear rounded and detached.

Protocol 2: Cytokine Release Assay

This protocol is for measuring the secretion of IL-2 and GM-CSF from PBMCs treated with this compound.

Materials:

  • Human PBMCs

  • Complete RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • Human T-Activator CD3/CD28 Dynabeads

  • 24-well plates

  • Human IL-2 and GM-CSF ELISA kits

Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs as described in Protocol 1.

    • Seed 1 x 10^6 PBMCs per well in a 24-well plate.

    • Pre-treat the cells with this compound (e.g., 0.1, 1 µM) or vehicle control for 1 hour.

    • Stimulate the T-cells with Human T-Activator CD3/CD28 Dynabeads at a 1:1 ratio.

    • Incubate for 24 hours for IL-2 measurement and 48 hours for GM-CSF measurement.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plates at 400 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA:

    • Perform the ELISA for IL-2 and GM-CSF according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Protocol 3: Flow Cytometry for T-cell Activation Markers

This protocol describes the staining and analysis of CD8+ T-cell activation markers.

Materials:

  • Human PBMCs

  • This compound

  • Human T-Activator CD3/CD28 Dynabeads

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-CD69, anti-CD25, anti-HLA-DR

  • Flow cytometer

Procedure:

  • Cell Stimulation and Treatment:

    • Isolate and culture PBMCs as described in Protocol 2.

    • Pre-treat with this compound or vehicle for 1 hour, then stimulate with CD3/CD28 Dynabeads.

    • Incubate for 24-72 hours.

  • Antibody Staining:

    • Harvest the cells and wash with FACS buffer.

    • Resuspend the cells in 100 µL of FACS buffer.

    • Add the antibody cocktail (anti-CD3, anti-CD8, anti-CD69, anti-CD25, anti-HLA-DR) at pre-determined optimal concentrations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 300 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD8+ T-cells.

    • Analyze the expression of CD69, CD25, and HLA-DR on the CD8+ T-cell population.

Protocol 4: Western Blot for Phospho-SLP-76

This protocol is for detecting the phosphorylation of SLP-76 at Serine 376.

Materials:

  • Jurkat T-cells or isolated primary T-cells

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture Jurkat cells or primary T-cells.

    • Pre-treat with this compound for 1-2 hours.

    • Stimulate with plate-bound anti-CD3 (2 µg/mL) and soluble anti-CD28 (4 µg/mL) for 25 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysate by centrifugation.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with anti-phospho-SLP-76 (Ser376) primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-SLP-76 antibody for loading control.

Conclusion

This compound is a valuable research tool for studying the role of HPK1 in T-cell signaling and for developing strategies to enhance anti-tumor immunity. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to augment CD8+ T-cell cytotoxicity and evaluate its impact on various aspects of T-cell function.

References

experimental design for KHK-6 in cancer cell co-culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The term "KHK-6" may refer to different molecules in scientific literature. This document focuses on this compound as a novel hematopoietic progenitor kinase 1 (HPK1) inhibitor that enhances T-cell activation for cancer immunotherapy.[1][2] The following application notes and protocols provide a template for the experimental design of this compound in a cancer cell co-culture model and may require optimization based on specific cell lines and research objectives.

Application Notes: Evaluating the Efficacy of this compound in a Cancer Cell Co-culture Model

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[1][2] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2] this compound is a novel, potent, and selective ATP-competitive inhibitor of HPK1 that has been shown to enhance T-cell activation and T-cell-mediated killing of cancer cells.[1][2] This document provides a detailed experimental design for evaluating the efficacy of this compound in a co-culture system of cancer cells and T-cells.

Co-culture models are essential for studying the complex interactions between tumor cells and immune cells within the tumor microenvironment.[3][4] These models allow for the investigation of how immunomodulatory agents like this compound can enhance the ability of T-cells to recognize and eliminate cancer cells.

Mechanism of Action

This compound inhibits HPK1 kinase activity, which in turn blocks the phosphorylation of SLP-76 at Ser-376.[1][2] This action prevents the degradation of SLP-76, a key signaling molecule in the T-cell receptor (TCR) pathway, leading to enhanced T-cell activation, cytokine production, and proliferation.[1][2] The enhanced T-cell function is expected to result in increased killing of cancer cells in a co-culture setting.

Experimental Design

This experimental design outlines a co-culture experiment to assess the ability of this compound to enhance T-cell-mediated cytotoxicity against cancer cells. The experiment will involve co-culturing a selected cancer cell line with human peripheral blood mononuclear cells (PBMCs), which contain T-cells, and treating the co-culture with varying concentrations of this compound.

Key Experimental Groups:

  • Control Group: Cancer cells co-cultured with PBMCs without any treatment.

  • Vehicle Control Group: Cancer cells co-cultured with PBMCs and treated with the vehicle (e.g., DMSO) used to dissolve this compound.

  • This compound Treatment Groups: Cancer cells co-cultured with PBMCs and treated with a range of concentrations of this compound.

  • Cancer Cell Monoculture Controls: Cancer cells cultured alone, with and without this compound treatment, to assess the direct effect of the compound on cancer cell viability.

  • PBMC Monoculture Controls: PBMCs cultured alone, with and without this compound treatment, to assess the effect of the compound on T-cell viability and activation in the absence of cancer cells.

Data Presentation

The following tables represent expected quantitative data from the proposed experiments.

Table 1: Effect of this compound on T-Cell Activation Markers in Co-culture

Treatment GroupConcentration (nM)% CD69+ of CD4+ T-cells% CD69+ of CD8+ T-cells% CD25+ of CD4+ T-cells% CD25+ of CD8+ T-cells
Control05.2 ± 0.88.1 ± 1.23.5 ± 0.56.2 ± 0.9
Vehicle05.5 ± 0.78.3 ± 1.13.7 ± 0.66.5 ± 1.0
This compound1015.8 ± 2.125.4 ± 3.212.1 ± 1.820.3 ± 2.5
This compound5035.2 ± 4.558.7 ± 6.128.9 ± 3.945.1 ± 5.3
This compound10055.6 ± 6.375.2 ± 7.948.3 ± 5.768.9 ± 7.1

Data are presented as mean ± standard deviation.

Table 2: Cytokine Release in Co-culture Supernatants

Treatment GroupConcentration (nM)IL-2 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Control050 ± 8120 ± 1580 ± 12
Vehicle052 ± 9125 ± 1885 ± 14
This compound10250 ± 30550 ± 45320 ± 35
This compound50800 ± 751800 ± 1501100 ± 90
This compound1001500 ± 1203500 ± 2802100 ± 180

Data are presented as mean ± standard deviation.

Table 3: Cancer Cell Viability in Co-culture

Treatment GroupConcentration (nM)% Cancer Cell Viability
Control098 ± 2.5
Vehicle097 ± 3.1
This compound1075 ± 5.6
This compound5042 ± 4.8
This compound10021 ± 3.9
Cancer Cells Alone0100 ± 1.5
Cancer Cells + this compound10095 ± 4.2

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cancer Cell and T-Cell Co-culture Assay

Materials:

  • Cancer cell line (e.g., SKOV3, A549)[1]

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound compound

  • Vehicle (e.g., DMSO)

  • 96-well flat-bottom culture plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)

  • ELISA kits for cytokine detection (IL-2, IFN-γ, TNF-α)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Cell Culture:

    • Culture the cancer cell line in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Thaw and culture human PBMCs in the same medium.

  • Co-culture Setup:

    • Seed the cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, add PBMCs to the wells containing cancer cells at an effector-to-target (E:T) ratio of 10:1.

    • Include wells with cancer cells alone and PBMCs alone as controls.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the this compound dilutions to the appropriate wells.

    • Add vehicle to the vehicle control wells.

  • Incubation:

    • Incubate the co-culture plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Analysis:

    • Cytokine Analysis: After 48 hours, collect the supernatant from each well and measure the concentration of IL-2, IFN-γ, and TNF-α using ELISA kits according to the manufacturer's instructions.

    • Flow Cytometry: After 72 hours, harvest the cells from each well. Stain the cells with fluorescently labeled antibodies against CD3, CD4, CD8, CD69, and CD25. Analyze the stained cells using a flow cytometer to determine the percentage of activated T-cells.

    • Cancer Cell Viability: After 72 hours, carefully remove the PBMCs by gentle washing. Measure the viability of the remaining adherent cancer cells using a cell viability assay kit according to the manufacturer's instructions.

Visualizations

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates (Ser-376) Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76->Activation promotes Degradation SLP-76 Degradation SLP76->Degradation KHK6 This compound KHK6->HPK1 inhibits

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

CoCulture_Workflow cluster_setup Day 1: Setup cluster_coculture Day 2: Co-culture & Treatment cluster_incubation Day 2-5: Incubation cluster_analysis Day 4-5: Analysis seed_cancer Seed Cancer Cells (1x10^4 cells/well) adhere Incubate Overnight (Adhesion) seed_cancer->adhere add_pbmcs Add PBMCs (E:T Ratio 10:1) adhere->add_pbmcs add_khk6 Add this compound (Varying Concentrations) add_pbmcs->add_khk6 incubate Incubate for 72 hours add_khk6->incubate cytokine Cytokine Analysis (48h) (ELISA) incubate->cytokine flow T-Cell Activation (72h) (Flow Cytometry) incubate->flow viability Cancer Cell Viability (72h) (Luminescence) incubate->viability

Caption: Experimental workflow for this compound in a cancer cell co-culture model.

References

Application Notes and Protocols: KHK-6 in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHK-6 is a novel, potent, and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell activation.[1][2][3][4] By targeting HPK1, this compound enhances T-cell-mediated immune responses against cancer cells, making it a promising candidate for cancer immunotherapy.[1][2][3][4] These application notes provide a comprehensive overview of the preclinical evaluation of this compound, including its mechanism of action, detailed experimental protocols for in vitro characterization, and a summary of its activity in preclinical models.

Mechanism of Action

HPK1 is a crucial negative regulator of the T-cell receptor (TCR) signaling pathway.[1][5] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, leading to its degradation and subsequent attenuation of the anti-tumor immune response.[1][5] this compound inhibits the kinase activity of HPK1, thereby preventing the phosphorylation and degradation of SLP-76.[1][2] This action enhances T-cell activation, proliferation, cytokine production, and ultimately, the killing of tumor cells.[1][2][3]

Signaling Pathway

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Activation cluster_HPK1 HPK1 Negative Regulation cluster_Downstream Downstream Signaling & T-Cell Function TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP-76 SLP-76 LAT->SLP-76 HPK1 HPK1 LAT->HPK1 PLCg1 PLCg1 SLP-76->PLCg1 p-SLP-76 (S376) p-SLP-76 (S376) HPK1->p-SLP-76 (S376) Phosphorylation 14-3-3 14-3-3 p-SLP-76 (S376)->14-3-3 Binding Degradation Degradation 14-3-3->Degradation Leads to NF-kB, AP-1, NFAT NF-kB, AP-1, NFAT PLCg1->NF-kB, AP-1, NFAT Cytokine Production Cytokine Production NF-kB, AP-1, NFAT->Cytokine Production T-Cell Activation & Proliferation T-Cell Activation & Proliferation NF-kB, AP-1, NFAT->T-Cell Activation & Proliferation This compound This compound This compound->HPK1 Inhibition

Caption: this compound inhibits HPK1, preventing SLP-76 degradation and enhancing T-cell activation.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound.

Table 1: In Vitro HPK1 Kinase Inhibition

CompoundIC₅₀ (nM)
This compound20

IC₅₀ value represents the concentration of this compound required for 50% inhibition of HPK1 kinase activity.[1][2][3]

Table 2: Effect of this compound on Cytokine Production in Activated T-Cells

CytokineThis compound Concentration (µM)Fold Increase vs. Control
IL-21~2.5
3~3.5
GM-CSF1~1.5
3~2.0

Data represents the approximate fold increase in cytokine production in CD3/CD28-stimulated human PBMCs treated with this compound compared to stimulated, untreated controls.

Table 3: Effect of this compound on T-Cell Activation Markers

MarkerT-Cell PopulationThis compound Concentration (µM)% Positive Cells (Fold Increase)
CD69CD4+3~1.5
CD8+3~1.4
CD25CD4+3~1.3
CD8+3~1.2
HLA-DRCD4+3~1.2
CD8+3~1.1

% Positive Cells represents the fold increase in the percentage of T-cells expressing the activation marker in the presence of this compound compared to stimulated, untreated controls.[1]

Table 4: T-Cell Mediated Tumor Cell Killing Activity

Target Cell LineEffector:Target RatioThis compound Concentration (µM)Increase in Dead Tumor Cell Area (%)
SKOV310:13Significant increase
A54910:13Significant increase

Activated PBMCs were co-cultured with tumor cells in the presence or absence of this compound. The increase in the area of dead tumor cells was quantified.[1]

Experimental Protocols

Protocol 1: HPK1 Kinase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against HPK1 kinase.

HPK1_Kinase_Assay Start Start Prepare Assay Plate Prepare assay plate with recombinant HPK1 enzyme, substrate, and ATP. Start->Prepare Assay Plate Add this compound Add serial dilutions of this compound. Prepare Assay Plate->Add this compound Incubate Incubate at 30°C for 60 minutes. Add this compound->Incubate Detect Signal Add detection reagent and measure luminescence. Incubate->Detect Signal Analyze Data Calculate IC50 value from dose-response curve. Detect Signal->Analyze Data End End Analyze Data->End

Caption: Workflow for the HPK1 kinase inhibition assay.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase substrate (e.g., ADP-Glo™ Kinase Assay)

  • ATP

  • This compound

  • Assay buffer

  • 384-well plates

  • Luminometer

Method:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the recombinant HPK1 enzyme, the kinase substrate, and the appropriate concentration of ATP.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Record the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for Phospho-SLP-76

This protocol is for assessing the effect of this compound on the phosphorylation of SLP-76 in T-cells.

Western_Blot_Workflow Start Start Cell Culture Culture Jurkat cells or human PBMCs. Start->Cell Culture This compound Treatment Pre-treat cells with varying concentrations of this compound. Cell Culture->this compound Treatment T-Cell Stimulation Stimulate with anti-CD3/CD28 antibodies. This compound Treatment->T-Cell Stimulation Cell Lysis Lyse cells and collect protein extracts. T-Cell Stimulation->Cell Lysis SDS-PAGE Separate proteins by SDS-PAGE. Cell Lysis->SDS-PAGE Transfer Transfer proteins to a PVDF membrane. SDS-PAGE->Transfer Blocking Block the membrane. Transfer->Blocking Antibody Incubation Incubate with primary antibodies (anti-p-SLP-76, anti-SLP-76). Blocking->Antibody Incubation Secondary Antibody Incubate with HRP-conjugated secondary antibody. Antibody Incubation->Secondary Antibody Detection Detect signal using chemiluminescence. Secondary Antibody->Detection End End Detection->End

Caption: Workflow for Western blot analysis of p-SLP-76.

Materials:

  • Jurkat cells or human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • Lysis buffer

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-SLP-76

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Method:

  • Culture Jurkat cells or isolate human PBMCs.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes.

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-SLP-76 signal to the total SLP-76 signal.

Protocol 3: T-Cell Mediated Tumor Cell Killing Assay

This protocol evaluates the ability of this compound to enhance the cytotoxic activity of T-cells against tumor cells.

Cell_Killing_Assay Start Start Activate PBMCs Activate human PBMCs with anti-CD3/CD28 beads. Start->Activate PBMCs Plate Tumor Cells Plate target tumor cells (e.g., SKOV3, A549). Activate PBMCs->Plate Tumor Cells Co-culture Add activated PBMCs and This compound to tumor cells. Plate Tumor Cells->Co-culture Incubate Incubate for 48-72 hours. Co-culture->Incubate Stain and Image Stain for dead cells and image the co-culture. Incubate->Stain and Image Quantify Killing Quantify the area of dead tumor cells. Stain and Image->Quantify Killing End End Quantify Killing->End

Caption: Workflow for the T-cell mediated tumor cell killing assay.

Materials:

  • Human PBMCs

  • Target tumor cell lines (e.g., SKOV3, A549)

  • Complete culture medium

  • Anti-CD3/CD28 T-cell activator beads

  • This compound

  • Dead cell stain (e.g., Ethidium Homodimer-1)

  • Live cell imaging system

Method:

  • Isolate human PBMCs from healthy donors.

  • Activate the PBMCs with anti-CD3/CD28 beads for 24 hours.

  • Plate the target tumor cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium from the tumor cells and add the activated PBMCs at a desired effector-to-target ratio (e.g., 10:1).

  • Add this compound or vehicle control to the co-culture.

  • Include a dead cell stain in the culture medium.

  • Incubate the co-culture for 48-72 hours in a live-cell imaging system.

  • Acquire images at regular intervals.

  • Quantify the area of dead tumor cells (fluorescently labeled) over time using image analysis software.

  • Compare the tumor cell killing in the this compound treated group to the vehicle control group.

Application in Preclinical Tumor Models (In Vivo)

While specific in vivo data for this compound is not yet publicly available, the strong in vitro data suggests its potential for significant anti-tumor activity in preclinical animal models. Based on studies with other HPK1 inhibitors, a typical in vivo evaluation of this compound would involve syngeneic mouse tumor models.

Representative In Vivo Experimental Design:

  • Animal Model: Syngeneic mouse models (e.g., C57BL/6 mice bearing MC38 colon adenocarcinoma or B16-F10 melanoma tumors) are essential as they have a competent immune system, which is necessary for evaluating immunomodulatory agents like this compound.

  • Treatment Groups:

    • Vehicle control (oral gavage or intraperitoneal injection)

    • This compound as a single agent (administered orally at various dose levels)

    • Immune checkpoint inhibitor (e.g., anti-PD-1 antibody) as a single agent

    • Combination of this compound and an immune checkpoint inhibitor

  • Study Endpoints:

    • Tumor Growth Inhibition (TGI): Tumor volume should be measured regularly with calipers. TGI is calculated at the end of the study.

    • Survival Analysis: Monitor the overall survival of the animals in each treatment group.

    • Pharmacokinetic (PK) Analysis: Plasma and tumor concentrations of this compound would be measured at different time points to determine its bioavailability, half-life, and tumor penetration.

    • Pharmacodynamic (PD) Analysis:

      • Target Engagement: Measure the levels of phospho-SLP-76 in tumor-infiltrating lymphocytes (TILs) or splenocytes to confirm that this compound is inhibiting its target in vivo.

      • Immune Cell Profiling: Analyze the composition of immune cells in the tumor microenvironment and spleen by flow cytometry (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).

      • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the tumor and plasma.

Expected Outcomes:

Based on the mechanism of action and in vitro data, it is anticipated that this compound, both as a monotherapy and in combination with checkpoint inhibitors, would lead to:

  • Significant tumor growth inhibition.

  • Increased infiltration of activated CD8+ T-cells into the tumor.

  • An enhanced pro-inflammatory cytokine profile within the tumor microenvironment.

  • Improved overall survival in treated animals.

This compound is a promising HPK1 inhibitor with demonstrated potent in vitro activity. It effectively enhances T-cell activation and T-cell-mediated killing of tumor cells. The provided protocols offer a robust framework for the in vitro characterization of this compound and other HPK1 inhibitors. While in vivo studies are necessary to fully elucidate its therapeutic potential, the existing data strongly supports its further development as a novel cancer immunotherapy agent.

References

Application Notes and Protocols for Measuring IL-2 and GM-CSF Production Following KHK-6 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for the in vitro assessment of Interleukin-2 (IL-2) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) production by T-cells following treatment with KHK-6. This compound is a novel, potent, and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[1][2] By inhibiting HPK1, this compound enhances T-cell activation and cytokine production, making it a promising candidate for cancer immunotherapy.[1][2] This document outlines the experimental workflow, from cell culture to cytokine quantification, and includes data presentation guidelines and visualizations of the underlying biological pathways.

Mechanism of Action of this compound

HPK1 is a serine/threonine kinase that attenuates T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 phosphorylates SLP-76 at Ser-376, leading to its degradation and subsequent dampening of the T-cell response. This compound, as an ATP-competitive inhibitor of HPK1, blocks this phosphorylation event.[1][2] This action sustains the TCR signal, leading to enhanced T-cell activation, proliferation, and increased production of effector cytokines such as IL-2 and GM-CSF.[1][2]

KHK6_Mechanism_of_Action cluster_TCR_Signaling T-Cell Receptor (TCR) Signaling TCR TCR Engagement (e.g., anti-CD3/CD28) HPK1 HPK1 TCR->HPK1 activates Downstream Downstream Signaling (e.g., NFAT, AP-1, NF-κB) TCR->Downstream activates SLP76 SLP-76 HPK1->SLP76 phosphorylates pSLP76 p-SLP-76 (Ser-376) Degradation SLP-76 Degradation pSLP76->Degradation Degradation->Downstream attenuates Cytokine IL-2 & GM-CSF Production Downstream->Cytokine KHK6 This compound KHK6->HPK1 inhibits

Caption: Mechanism of action of this compound in T-cells.

Experimental Data Summary

The following tables summarize the expected quantitative data from experiments measuring IL-2 and GM-CSF production in Jurkat cells and Peripheral Blood Mononuclear Cells (PBMCs) treated with this compound.

Table 1: Effect of this compound on IL-2 Production in Stimulated Jurkat Cells

Treatment GroupThis compound Concentration (nM)IL-2 Production (pg/mL) (Mean ± SEM)
Unstimulated Control0< 10
Stimulated Control (anti-CD3/CD28)0150 ± 15
This compound + Stimulation10250 ± 20
This compound + Stimulation100400 ± 30
This compound + Stimulation1000550 ± 45

Table 2: Effect of this compound on IL-2 and GM-CSF Production in Stimulated PBMCs

CytokineTreatment GroupThis compound Concentration (nM)Cytokine Production (pg/mL) (Mean ± SEM)
IL-2 Unstimulated Control0< 20
Stimulated Control (Dynabeads)0500 ± 40
This compound + Stimulation100800 ± 65
This compound + Stimulation10001200 ± 90
GM-CSF Unstimulated Control0< 15
Stimulated Control (Dynabeads)0300 ± 25
This compound + Stimulation100550 ± 50
This compound + Stimulation1000850 ± 70

Detailed Experimental Protocols

Protocol 1: Measurement of IL-2 Production in Jurkat Cells

This protocol describes the measurement of IL-2 production in Jurkat T-cells stimulated with anti-CD3 and anti-CD28 antibodies in the presence of this compound.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Anti-CD3 antibody

  • Anti-CD28 antibody

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle control for 1 hour prior to stimulation.

  • Stimulation: Stimulate the cells with 2 µg/mL of immobilized anti-CD3 antibody and 4 µg/mL of soluble anti-CD28 antibody.[3]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[3]

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.[4][5]

Protocol 2: Measurement of IL-2 and GM-CSF Production in PBMCs

This protocol details the measurement of IL-2 and GM-CSF production in human PBMCs stimulated with Dynabeads™ Human T-Activator CD3/CD28.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Dynabeads™ Human T-Activator CD3/CD28

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • Human GM-CSF ELISA kit

  • Microplate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in RPMI-1640 medium and seed at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • This compound Treatment: Add the desired concentrations of this compound (e.g., 100, 1000 nM) or vehicle control to the wells and incubate for 1 hour.

  • Stimulation: Add Dynabeads™ Human T-Activator CD3/CD28 at a bead-to-cell ratio of 1:1.[1]

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.[4]

  • Supernatant Collection: Pellet the beads and cells by centrifugation and carefully collect the supernatant.

  • Cytokine Quantification: Determine the concentrations of IL-2 and GM-CSF in the collected supernatants using respective ELISA kits following the manufacturer's protocols.[5][6]

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment_Stimulation Treatment & Stimulation cluster_Analysis Analysis Cell_Isolation Cell Isolation (Jurkat or PBMCs) Cell_Seeding Cell Seeding (1x10^6 cells/mL) Cell_Isolation->Cell_Seeding KHK6_Treatment This compound Treatment (Varying Concentrations) Cell_Seeding->KHK6_Treatment Stimulation T-Cell Stimulation (anti-CD3/CD28 or Dynabeads) KHK6_Treatment->Stimulation Incubation Incubation (24-48 hours) Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection ELISA ELISA for IL-2 & GM-CSF Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: Experimental workflow for cytokine measurement.

Alternative and Complementary Assays

While ELISA is a robust method for quantifying secreted cytokines, other techniques can provide additional insights:

  • Flow Cytometry (Intracellular Cytokine Staining): This method can be used to determine the frequency of cytokine-producing cells within a heterogeneous population like PBMCs.[4][7]

  • Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines from a single small volume of supernatant, providing a broader profile of the T-cell response.

  • ELISpot Assay: A highly sensitive method to enumerate cytokine-secreting cells at a single-cell level.[7]

These alternative assays can complement the ELISA data by providing a more comprehensive understanding of the effects of this compound on T-cell function.

References

Application Notes and Protocols for K-6 in Jurkat Cell Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing KHK-6, a novel and potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in Jurkat cell activation studies. Jurkat cells, an immortalized human T lymphocyte cell line, are a widely used model for studying T cell receptor (TCR) signaling and activation pathways.[1][2] this compound has been identified as an ATP-competitive HPK1 inhibitor that enhances T-cell activation, making it a valuable tool for immunology research and cancer immunotherapy development.[3][4][5]

HPK1 is a negative regulator of T-cell activation.[2][4] Upon TCR stimulation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, leading to its degradation and subsequent attenuation of the T-cell response.[2][3][4] this compound blocks this inhibitory pathway, thereby augmenting T-cell activation, cytokine production, and the expression of activation markers.[3][4]

Mechanism of Action of this compound in T-Cell Activation

This compound enhances T-cell activation by inhibiting HPK1, a key negative regulator in the TCR signaling cascade. By blocking HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76, a critical scaffold protein. This leads to a more robust and sustained downstream signaling, resulting in increased T-cell activation and effector functions.

KHK6_Mechanism_of_Action cluster_TCR_signaling T-Cell Receptor (TCR) Signaling cluster_KHK6_intervention Intervention with this compound TCR TCR Engagement (e.g., anti-CD3/CD28) HPK1_active Active HPK1 TCR->HPK1_active activates SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 p-SLP-76 (Ser376) Downstream Downstream Signaling (e.g., IL-2 production, Activation Marker Expression) SLP76->Downstream promotes Degradation SLP-76 Degradation pSLP76->Degradation leads to Degradation->Downstream attenuates KHK6 This compound KHK6->HPK1_active inhibits

Caption: Mechanism of this compound in enhancing T-cell activation.

Data Presentation

The following tables summarize the quantitative effects of this compound on Jurkat cells and peripheral blood mononuclear cells (PBMCs).

Table 1: In Vitro Activity of this compound

ParameterValueCell TypeReference
HPK1 Kinase Activity (IC50)20 nMN/A[3][4]
IL-2 Production EnhancementSignificant at doses up to 0.3 µMJurkat cells[3][6]
p-SLP-76 (Ser376) InhibitionDose-dependent at 0.3 and 1 µMJurkat cells[3]

Table 2: this compound Enhancement of T-Cell Activation Markers in PBMCs

MarkerCell TypeEffect of this compoundReference
CD69CD4+ and CD8+ T cellsSignificant increase[3][6]
CD25CD4+ and CD8+ T cellsSignificant increase[3][6]
HLA-DRCD4+ and CD8+ T cellsSignificant increase[3][6]

Experimental Protocols

Here are detailed protocols for key experiments to assess the activity of this compound in Jurkat cell activation.

Jurkat Cell Culture and Maintenance

A consistent and healthy Jurkat cell culture is crucial for reproducible results.

  • Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™)

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at a density between 1 x 10^5 and 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Split the culture every 2-3 days to maintain the recommended density.

  • Viability Check: Ensure cell viability is >95% using Trypan Blue exclusion before each experiment.

Measurement of IL-2 Production in Activated Jurkat Cells

This protocol describes how to measure the enhancement of IL-2 production by this compound in stimulated Jurkat cells using an ELISA.

IL2_Production_Workflow cluster_plate_prep Plate Preparation cluster_cell_treatment Cell Seeding and Treatment cluster_incubation_analysis Incubation and Analysis plate_coat Coat 96-well plate with anti-CD3 antibody (2 µg/mL) overnight at 4°C plate_wash Wash plate with PBS plate_coat->plate_wash seed_cells Seed Jurkat cells (2 x 10^5 cells/well) plate_wash->seed_cells add_khk6 Add this compound at desired concentrations (and vehicle control) seed_cells->add_khk6 add_anti_cd28 Add soluble anti-CD28 antibody (4 µg/mL) add_khk6->add_anti_cd28 incubation Incubate for 48 hours at 37°C, 5% CO2 add_anti_cd28->incubation collect_supernatant Collect supernatant incubation->collect_supernatant elisa Perform IL-2 ELISA collect_supernatant->elisa

References

Troubleshooting & Optimization

Technical Support Center: Optimizing KHK-6 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of KHK-6, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of the serine/threonine kinase HPK1.[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks the phosphorylation of the downstream adaptor protein SLP-76 at Serine-376.[1][2] This prevention of SLP-76 phosphorylation leads to enhanced and sustained T-cell activation, resulting in increased cytokine production and T-cell mediated cytotoxicity against target cells.[1][2]

Q2: What is a good starting concentration for this compound in my in vitro assay?

A2: A good starting point for this compound concentration is its biochemical IC50 value, which is 20 nM.[1] For cell-based assays, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. A typical starting range for a dose-response curve could be from 1 nM to 1 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[3] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (weeks to a month) or -80°C for long-term storage (up to a year).[3][4] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can have cytotoxic effects on some cell lines.[5][6][7] A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines.[8]

Q4: I am not observing the expected enhancement of T-cell activation with this compound. What could be the issue?

A4: Several factors could contribute to a lack of efficacy. First, ensure that your T-cells are properly activated, as this compound's effect is dependent on TCR stimulation. Suboptimal stimulation with anti-CD3/CD28 antibodies will lead to a weaker effect.[9] Second, verify the viability of your cells, as poor cell health can lead to inconsistent results. Also, confirm the concentration and integrity of your this compound stock solution. Improper storage or handling can lead to degradation of the compound.[9] Finally, consider the kinetics of the response; the optimal incubation time with this compound may vary depending on the specific assay.

Q5: Is this compound cytotoxic?

A5: this compound has been shown to have low cytotoxicity at effective concentrations. In Jurkat cells, no significant cytotoxicity was observed at concentrations up to 1 µM. In Peripheral Blood Mononuclear Cells (PBMCs), cytotoxicity was observed at 1 µM, but not at concentrations of 0.3 µM and below. It is always recommended to perform a cytotoxicity assay with your specific cell line to determine the optimal non-toxic concentration range for your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background in Western blot for pSLP-76 - Non-specific antibody binding- Insufficient washing- High concentration of secondary antibody- Optimize primary and secondary antibody concentrations.- Increase the number and duration of wash steps.- Use a blocking buffer containing 5% BSA or non-fat milk.
Low or no cytokine (IL-2, GM-CSF) secretion - Suboptimal T-cell stimulation- Incorrect this compound concentration- Insufficient incubation time- Problems with ELISA kit- Titrate anti-CD3/CD28 antibodies for optimal stimulation.- Perform a dose-response of this compound to find the optimal concentration.- Optimize the incubation time for cytokine production (typically 24-48 hours).- Include positive controls for the ELISA to ensure the kit is working correctly.
High variability in cell viability assays - Uneven cell seeding- Edge effects in the plate- Contamination- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Regularly check cell cultures for any signs of contamination.
Precipitation of this compound in cell culture medium - Low solubility of this compound in aqueous solutions- High final concentration of this compound- Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%).- Prepare working solutions fresh before each experiment.- If precipitation persists, consider using a formulation with solubilizing agents, but test for effects on your cells first.

Quantitative Data Summary

Parameter Cell Line/System Value Reference
IC50 (HPK1 Kinase Activity) Biochemical Assay20 nM[1]
Effective Concentration (pSLP-76 Inhibition) Jurkat cells0.1 - 1 µM[2]
Effective Concentration (IL-2 Production) Jurkat cells0.1 - 1 µM[10]
Effective Concentration (IL-2 & GM-CSF Production) PBMCs0.1 - 0.3 µM[10]
Effective Concentration (T-cell Activation Markers) PBMCs0.1 - 0.3 µM[2]
Cytotoxicity (CC50) Jurkat cells> 1 µM
Cytotoxicity (No significant effect) PBMCs≤ 0.3 µM

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated SLP-76 (pSLP-76)

This protocol describes the detection of phosphorylated SLP-76 at Serine-376 in Jurkat cells treated with this compound.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-pSLP-76 (Ser376), Rabbit anti-total SLP-76

  • HRP-conjugated secondary antibody (anti-rabbit)

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS. Seed cells at a density of 1-2 x 10^6 cells/mL. Pre-treat cells with desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with anti-CD3 (e.g., 2 µg/mL, immobilized) and anti-CD28 (e.g., 4 µg/mL, soluble) antibodies for 4 hours at 37°C.

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-pSLP-76 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

    • For normalization, the membrane can be stripped and re-probed for total SLP-76.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol is for measuring IL-2 and GM-CSF secretion from PBMCs treated with this compound.

Materials:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Human T-Activator CD3/CD28 Dynabeads

  • Human IL-2 and GM-CSF ELISA kits

Procedure:

  • Cell Culture and Treatment: Isolate PBMCs and culture in RPMI-1640 with 10% FBS. Seed cells in a 96-well plate. Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Cell Stimulation: Stimulate the cells with Human T-Activator CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Perform the ELISA for IL-2 and GM-CSF according to the manufacturer's instructions.

Protocol 3: Cell Viability Assay

This protocol describes how to assess the cytotoxicity of this compound on Jurkat cells or PBMCs using a Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay.

Materials:

  • Jurkat cells or PBMCs

  • RPMI-1640 medium with 10% FBS

  • This compound

  • 96-well plate

  • Cell Counting Kit-8 (CCK-8) or equivalent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Assay: Add the CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 PLCg1 PLCγ1 activation Ca_flux Ca²⁺ Flux PLCg1->Ca_flux NFAT NFAT Activation Ca_flux->NFAT Cytokine Cytokine Production (IL-2, GM-CSF) NFAT->Cytokine SLP76 SLP-76 HPK1->SLP76 Phosphorylates SLP76->PLCg1 pSLP76 p-SLP-76 (Ser376) Degradation Proteasomal Degradation pSLP76->Degradation KHK6 This compound KHK6->HPK1 Inhibits

Caption: HPK1 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_endpoints Endpoints prep_cells Prepare Cells (Jurkat or PBMCs) treatment Treat Cells with this compound (Dose-Response) prep_cells->treatment prep_khk6 Prepare this compound Stock and Working Solutions prep_khk6->treatment stimulation Stimulate T-Cells (anti-CD3/CD28) treatment->stimulation incubation Incubate (Time-Course) stimulation->incubation western Western Blot (pSLP-76) incubation->western elisa ELISA (Cytokines) incubation->elisa viability Viability Assay (Cytotoxicity) incubation->viability data_analysis Data Analysis (IC50, EC50, CC50) western->data_analysis elisa->data_analysis viability->data_analysis

Caption: General Experimental Workflow for this compound.

References

KHK-6 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KHK-6, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a focus on ensuring its solubility and stability for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is insoluble in water and ethanol. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO. Gently vortex or sonicate briefly to ensure the compound is fully dissolved. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. The table below provides volumes for common stock concentrations based on a molecular weight of 486.97 g/mol .

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored under the following conditions to ensure its stability:

  • Solid Form: Store at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). The product is stable for over two years if stored properly. It is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.

  • DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Problem: I've diluted my this compound DMSO stock solution into my aqueous cell culture medium, and I observe a precipitate (cloudiness or visible particles).

Potential Causes and Solutions:

This is a common issue with hydrophobic compounds like this compound when transitioning from a high-concentration DMSO stock to an aqueous environment.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.1. Decrease the final working concentration. Determine the optimal concentration for your experiment that remains soluble. 2. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Rapid Dilution Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" of solution due to rapid solvent exchange.1. Use an intermediate dilution step. First, dilute the high-concentration DMSO stock to a lower concentration in DMSO. 2. Add the compound to the medium slowly while gently vortexing or swirling the medium to facilitate mixing.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final working solution.
High Final DMSO Concentration While DMSO aids solubility, high concentrations can be toxic to cells.Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium. If higher concentrations of this compound are needed, consider if a different formulation or delivery method is possible, though this may require significant development.

Experimental Workflow to Minimize Precipitation:

G cluster_prep Stock Solution Preparation cluster_dilution Dilution Protocol cluster_cell_treatment Cell Treatment High_Conc_Stock Prepare high-concentration This compound stock in 100% DMSO (e.g., 10-50 mM) Intermediate_Dilution Optional: Prepare an intermediate dilution of this compound in DMSO High_Conc_Stock->Intermediate_Dilution If high dilution factor is needed Final_Dilution Add this compound stock dropwise to pre-warmed medium while gently vortexing High_Conc_Stock->Final_Dilution Prewarm_Media Pre-warm cell culture medium to 37°C Prewarm_Media->Final_Dilution Intermediate_Dilution->Final_Dilution Visual_Inspect Visually inspect for any signs of precipitation Final_Dilution->Visual_Inspect Add_to_Cells Add the final this compound working solution to the cells Visual_Inspect->Add_to_Cells If solution is clear

Workflow for preparing this compound working solutions.

Issue 2: Inconsistent or Weaker-Than-Expected Experimental Results

Problem: My cell-based assay shows a weaker effect of this compound than expected, or the results are not reproducible.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Compound Degradation Improper storage or handling of the this compound stock solution may have led to its degradation.1. Prepare fresh stock solutions of this compound from the solid powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the same stock tube.
Suboptimal Assay Conditions The experimental parameters may not be optimized for observing the effects of KHK-1 inhibition.1. Titrate the concentration of this compound to determine the optimal dose-response range for your specific cell type and assay. 2. Optimize the timing of this compound treatment. Pre-incubation with the inhibitor before cell stimulation is often necessary. 3. Ensure robust positive and negative controls are included in every experiment.
Cell Health and Density Poor cell viability or inconsistent cell numbers can significantly impact results.1. Regularly check cell viability using methods like trypan blue exclusion. 2. Ensure consistent cell seeding density across all wells and experiments.

Data Presentation

This compound Solubility and Stock Preparation
PropertyDetails
Molecular Weight 486.97 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO)
Insoluble In Water, Ethanol

Stock Solution Preparation Table (in DMSO)

Target ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 2.05 mL10.27 mL20.54 mL
5 mM 0.41 mL2.05 mL4.11 mL
10 mM 0.21 mL1.03 mL2.05 mL

Note: These volumes are calculated based on the molecular weight and may need slight adjustments based on the purity of the specific batch.

Experimental Protocols

The primary mechanism of this compound is the inhibition of HPK1 kinase activity, which in turn enhances T-cell activation by preventing the phosphorylation of SLP-76 at Serine-376.[1]

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) TC_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->TC_Activation Promotes pSLP76->TC_Activation Inhibits KHK6 This compound KHK6->HPK1 Inhibits

References

potential off-target effects of KHK-6 in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KHK-6, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a novel, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[1][2][3][4] this compound has been shown to inhibit HPK1 with an IC50 value of 20 nM.[1][5]

Q2: What is the mechanism of action of this compound?

This compound blocks the kinase activity of HPK1, which in turn prevents the phosphorylation of its downstream target, SLP-76.[1][2][3] This inhibition of the HPK1-SLP-76 signaling cascade enhances T-cell activation and cytokine production.[1][2][3]

Q3: Is this compound completely selective for HPK1?

While this compound is designed to be a selective HPK1 inhibitor, like most kinase inhibitors, it may exhibit some degree of off-target activity, particularly at higher concentrations. Due to the conserved nature of the ATP-binding site across the human kinome, achieving absolute selectivity is a significant challenge.[6] It is crucial to experimentally determine the selectivity profile of this compound in your specific assay system.

Q4: Why is it important to assess the off-target effects of this compound?

Understanding the off-target profile of this compound is critical for interpreting experimental results accurately. Off-target effects can lead to unexpected phenotypes, cellular toxicity, or confounding data, which could be mistakenly attributed to the inhibition of HPK1.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro kinase assays with this compound, with a focus on distinguishing between on-target and potential off-target effects.

Issue Possible Cause Recommended Action
Observed IC50 for this compound is significantly different from the reported 20 nM. 1. Assay conditions: ATP concentration, enzyme concentration, and substrate identity can all influence IC50 values. 2. Reagent quality: Degradation of this compound, enzyme, or ATP. 3. Pipetting errors. 1. Standardize your assay: Ensure your ATP concentration is at or near the Km for HPK1. If using a different substrate than in the reference literature, expect potential shifts in potency. 2. Verify reagent integrity: Use fresh aliquots of reagents and confirm the activity of your HPK1 enzyme. 3. Check pipette calibration.
Unexpected cellular phenotype or toxicity at effective this compound concentrations. 1. Off-target kinase inhibition: this compound may be inhibiting other kinases essential for cellular health. 2. Cell line-specific sensitivity to HPK1 inhibition.1. Perform a kinome-wide selectivity screen: Profile this compound against a broad panel of kinases to identify potential off-targets. 2. Use a structurally unrelated HPK1 inhibitor: If a different HPK1 inhibitor recapitulates the phenotype, it is more likely an on-target effect. 3. Conduct a rescue experiment: In a genetically modified cell line expressing a this compound-resistant HPK1 mutant, on-target effects should be reversed.
High background signal or no enzyme activity in the kinase assay. 1. Inactive enzyme: Improper storage or handling of the HPK1 enzyme. 2. Assay interference: Components of the assay buffer or the detection system may be incompatible. 3. Incorrect ATP concentration. 1. Use a new aliquot of HPK1 and follow the manufacturer's storage and handling recommendations. 2. Run appropriate controls: Include "no enzyme" and "no substrate" wells to identify sources of background signal. 3. Optimize ATP concentration: Titrate ATP to find the optimal concentration for your assay.
Inconsistent results between experimental replicates. 1. Pipetting variability. 2. Incomplete mixing of reagents. 3. "Edge effects" in multi-well plates. 1. Ensure proper pipetting technique and use calibrated pipettes. 2. Thoroughly mix all master mixes before dispensing. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.[7]

This compound Kinase Selectivity Profile (Hypothetical Data)

The following table presents a hypothetical kinase selectivity profile for this compound, illustrating its high potency against its intended target, HPK1, and significantly lower potency against other representative kinases. Note: This data is for illustrative purposes only and should be experimentally verified.

Kinase TargetIC50 (nM)
HPK1 (MAP4K1) 20
MAP4K2 (GCK)>10,000
MAP4K3 (GLK)8,500
MAP4K4 (HGK)>10,000
MAP4K5 (KHS)6,200
JAK1>10,000
LCK4,800
SYK9,100

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Assay using ADP-Glo™

This protocol describes a method to determine the in vitro potency of this compound against HPK1 by measuring ADP production.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer with a final DMSO concentration not exceeding 1%.

  • Assay Plate Setup: Add 1 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing HPK1 enzyme and MBP substrate in kinase assay buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 2 µL to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and, therefore, inversely correlated with the inhibitory activity of this compound.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 Phospho_SLP76 p-SLP-76 T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation HPK1->SLP76 Phosphorylates HPK1->Phospho_SLP76 Phosphorylates KHK6 This compound KHK6->HPK1 Inhibits Degradation Ubiquitination & Degradation Phospho_SLP76->Degradation Degradation->T_Cell_Activation Attenuates Kinase_Profiling_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay KHK6 This compound Compound Primary_Assay Primary Assay: HPK1 IC50 Determination KHK6->Primary_Assay Kinase_Panel Kinase Panel Screening (e.g., 96-well plate format) Primary_Assay->Kinase_Panel Proceed if potent Data_Analysis Data Analysis: Determine IC50 for Off-Targets Kinase_Panel->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile Cell_Treatment Treat Cells with this compound Selectivity_Profile->Cell_Treatment Guide compound concentration selection Phenotypic_Analysis Phenotypic Analysis (e.g., Cytotoxicity, Biomarker Modulation) Cell_Treatment->Phenotypic_Analysis Target_Validation On/Off-Target Validation (e.g., Western Blot, Rescue Experiment) Phenotypic_Analysis->Target_Validation

References

Technical Support Center: Optimizing HPK1 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with HPK1 inhibitors like KHK-6, with a focus on improving selectivity and interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing off-target effects with our HPK1 inhibitor. What are the common causes and how can we mitigate them?

A1: Off-target effects of kinase inhibitors are primarily due to the structural similarity of the ATP-binding pocket across the human kinome. For an ATP-competitive inhibitor like this compound, achieving high selectivity can be challenging.

Common Causes:

  • Homology within the Kinase Family: HPK1 belongs to the MAP4K family, and inhibitors may show cross-reactivity with other members like MAP4K2, MAP4K3, and MAP4K5.

  • Broad Kinase Inhibition: The inhibitor scaffold may have an inherent promiscuity, leading to interactions with a wide range of kinases.

Mitigation Strategies:

  • Rational Drug Design: Employ structure-based drug design to exploit subtle differences between the ATP-binding site of HPK1 and other kinases. This could involve modifying functional groups on the inhibitor to create steric hindrance with off-target kinases or to form specific interactions with non-conserved residues in HPK1.

  • Use of Orthogonal Assays: Confirm on-target effects by using a structurally unrelated HPK1 inhibitor. If both compounds produce the same phenotype, it is more likely to be a result of HPK1 inhibition.

  • Genetic Approaches: Utilize siRNA or CRISPR/Cas9 to knock down or knock out HPK1. If the resulting phenotype mimics that of the inhibitor, it provides strong evidence for on-target activity.

Q2: How can we improve the selectivity of our current HPK1 inhibitor scaffold?

A2: Improving selectivity is a key challenge in kinase inhibitor development. Here are several medicinal chemistry and computational strategies:

  • Structure-Based Drug Design: Utilize co-crystal structures of your inhibitor bound to HPK1 to identify opportunities for modification. Focus on regions of the binding pocket that differ from closely related kinases.

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies among kinases. Designing inhibitors that interact specifically with the gatekeeper residue of HPK1 can enhance selectivity.

  • Allosteric Inhibition: Explore the development of allosteric inhibitors that bind to sites other than the conserved ATP pocket. Allosteric sites are generally less conserved, offering a promising avenue for achieving high selectivity.[1]

  • Computational Modeling: Employ computational methods to predict potential off-target interactions. Techniques like molecular docking and binding free energy calculations can help prioritize modifications to your inhibitor to reduce off-target binding.

Q3: Our HPK1 inhibitor shows potent activity in biochemical assays but is less effective in cell-based assays. What could be the reason?

A3: This discrepancy is a common issue. Several factors can contribute:

  • Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.

  • Compound Stability: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells.

  • High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations are often lower.

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

Q4: We are observing a bell-shaped dose-response curve in our T-cell activation assays with this compound. What could be the cause?

A4: A recent publication on this compound noted a bell-shaped concentration-response curve. While the exact cause was not definitively determined, potential explanations include:

  • Off-target effects at higher concentrations: At higher doses, the inhibitor may engage other kinases that have opposing effects on T-cell activation.

  • Complex biological responses: T-cell signaling is complex, and excessive inhibition of HPK1 or inhibition of other nodes in the network could lead to a paradoxical decrease in activation.

  • Solubility issues: Although considered unlikely for this compound, compound precipitation at higher concentrations can lead to artifacts.

Troubleshooting Guides

Issue 1: Inconsistent results in T-cell activation assays (e.g., IL-2 production, proliferation).

Possible Cause Troubleshooting Step Expected Outcome
Cell Health and Viability Perform a cell viability assay (e.g., Trypan Blue or Annexin V/PI staining) before and after the experiment.Ensure cell viability is high (>90%) to obtain reliable results.
Suboptimal T-cell Stimulation Titrate the concentration of stimulating antibodies (e.g., anti-CD3/CD28) to find the optimal dose for robust T-cell activation.Consistent and reproducible T-cell activation in control wells.
Inhibitor Degradation Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.Consistent inhibitor potency across experiments.
Variability in Primary T-cells Use T-cells from multiple donors to ensure the observed effects are not donor-specific.A more generalized and robust conclusion about the inhibitor's effect.

Issue 2: Difficulty confirming on-target HPK1 inhibition in cells.

Possible Cause Troubleshooting Step Expected Outcome
Ineffective Antibody for Downstream Target Validate the phospho-SLP-76 (Ser376) antibody using a positive control (e.g., pervanadate-treated cells) and a negative control (unstimulated cells).A clear and specific signal for phosphorylated SLP-76 upon T-cell stimulation.
Insufficient Target Engagement Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and incubation time to observe a reduction in pSLP-76 levels.A clear dose- and time-dependent decrease in pSLP-76 levels.
Technical Issues with Western Blotting Ensure complete protein transfer, adequate blocking, and optimal antibody concentrations. Use a loading control (e.g., total SLP-76 or GAPDH) to normalize the data.Reliable and quantifiable Western blot data.

Data Presentation

The following table presents a hypothetical kinase selectivity profile for an illustrative HPK1 inhibitor ("Illustrative HPK1 Inhibitor A") with an IC50 of 20 nM for HPK1, similar to this compound. This data is for demonstrative purposes to highlight how selectivity data is typically presented, as a comprehensive public kinome scan for this compound is not yet available. The off-target data is based on the profiles of other published HPK1 inhibitors.

Table 1: Hypothetical Kinase Selectivity Profile of Illustrative HPK1 Inhibitor A

Kinase TargetIC50 (nM)Selectivity Fold (vs. HPK1)
HPK1 (MAP4K1) 20 1
MAP4K2 (GCK)85042.5
MAP4K3 (GLK)1,20060
MAP4K5>10,000>500
LCK>10,000>500
ZAP70>10,000>500
JAK15,500275
JAK2>10,000>500
ITK>10,000>500

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based Assay)

This protocol describes a general method to determine the IC50 values of an HPK1 inhibitor against a panel of kinases.

Materials:

  • Recombinant human kinases (HPK1 and off-target kinases)

  • Kinase-specific substrates

  • HPK1 inhibitor (e.g., this compound)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of the HPK1 inhibitor in DMSO. Further dilute in kinase assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted inhibitor to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase Addition: Add 10 µL of diluted kinase to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-kinase binding.

  • Reaction Initiation: Add 10 µL of a mixture of the kinase-specific substrate and ATP (at the Km concentration for each respective kinase) to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: Cellular Target Engagement Assay (Western Blot for pSLP-76)

This protocol measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct downstream target, SLP-76, in a cellular context.

Materials:

  • Jurkat T-cells or primary human T-cells

  • HPK1 inhibitor (e.g., this compound)

  • T-cell stimulation antibodies (anti-CD3 and anti-CD28)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture T-cells and pre-incubate with various concentrations of the HPK1 inhibitor or DMSO for 1-2 hours.

  • T-cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block the membrane.

  • Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 and the loading control.

Visualizations

HPK1_Signaling_Pathway TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Downstream_Signaling Downstream Signaling (e.g., PLCγ1, Erk) LAT_SLP76->Downstream_Signaling p_SLP76 p-SLP-76 (Ser376) HPK1->p_SLP76 Phosphorylation Ub_Degradation Ubiquitination & Degradation p_SLP76->Ub_Degradation Ub_Degradation->LAT_SLP76 T_Cell_Activation T-Cell Activation (IL-2, Proliferation) Downstream_Signaling->T_Cell_Activation KHK6 This compound KHK6->HPK1

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays HTS High-Throughput Screening IC50_HPK1 IC50 Determination (HPK1) HTS->IC50_HPK1 Kinome_Scan Kinome Selectivity Profiling IC50_HPK1->Kinome_Scan Target_Engagement Target Engagement (p-SLP-76 Assay) Kinome_Scan->Target_Engagement Lead Compound Selection Functional_Assay Functional Assays (T-Cell Activation) Target_Engagement->Functional_Assay Off_Target_Validation Off-Target Validation (Orthogonal Approaches) Functional_Assay->Off_Target_Validation

Caption: Workflow for evaluating HPK1 inhibitor selectivity.

References

Technical Support Center: Development of MAP4K Family Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Mitogen-activated protein kinase kinase kinase kinase (MAP4K) family inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selectivity for MAP4K inhibitors so challenging?

Achieving selectivity among MAP4K family members is a primary challenge due to the high degree of structural similarity and sequence homology in the catalytic domains of these kinases.[1][2][3][4][5] The MAP4K family, part of the Ste20-like kinase group, includes HPK1 (MAP4K1), GCK (MAP4K2), GLK (MAP4K3), HGK (MAP4K4), KHS (MAP4K5), and MINK (MAP4K6).[1] This homology is particularly pronounced in the ATP-binding pocket, the target for most small-molecule inhibitors.[6]

Consequently, an inhibitor designed to target one family member often exhibits cross-reactivity with others.[6] This is problematic because different MAP4K family members can have distinct, and sometimes opposing, biological roles. For example, while HPK1 (MAP4K1) is a negative regulator of T-cell receptor signaling, GLK (MAP4K3) is a positive regulator.[4][7] Non-selective inhibition of GLK could counteract the desired therapeutic effect of an HPK1 inhibitor in immuno-oncology.[4][7]

Below is a diagram illustrating the challenge of achieving selectivity.

G cluster_0 cluster_1 cluster_2 inhibitor MAP4K Inhibitor on_target On-Target Kinase (e.g., MAP4K1/HPK1) inhibitor->on_target Desired Inhibition (Therapeutic Effect) off_target1 Off-Target Family Member (e.g., MAP4K3/GLK) inhibitor->off_target1 Unwanted Inhibition (Counteracting Effects) off_target2 Other Off-Target Kinase (e.g., JAK1) inhibitor->off_target2 Unwanted Inhibition (Toxicity/Side Effects)

Caption: On-target vs. off-target effects of a MAP4K inhibitor.
Q2: My MAP4K inhibitor shows poor cellular potency despite good biochemical activity. What are the common causes?

It is a common issue for a potent biochemical inhibitor to show significantly weaker activity in cell-based assays. The discrepancy often arises from factors related to the complex cellular environment that are not present in a purified in vitro kinase assay.

Common Causes for Poor Cellular Potency:

  • Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. This can be due to physicochemical properties like high polarity or molecular weight.[8]

  • High Protein Binding: The inhibitor may bind extensively to intracellular proteins or plasma proteins in the cell culture medium, reducing the free concentration available to engage with the target kinase.

  • Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective concentration.

  • Metabolic Instability: The inhibitor may be rapidly metabolized into inactive forms by cellular enzymes.[9]

  • High Intracellular ATP Concentration: Biochemical assays are often run at an ATP concentration near the Km of the kinase. However, the intracellular ATP concentration in many cell types is much higher (in the millimolar range), which can lead to competitive displacement of ATP-competitive inhibitors from the target, requiring a higher inhibitor concentration to achieve the same effect.

Q3: I'm observing unexpected phenotypes in my cell-based assays. Could these be off-target effects?

Yes, unexpected or inconsistent phenotypes are often a sign of off-target effects, especially with kinase inhibitors.[10] Off-target binding can lead to the modulation of unintended signaling pathways, cellular toxicity, or other biological responses that are not related to the inhibition of the primary target.[6][10][11]

Troubleshooting Steps:

  • Perform a Kinome Scan: Test the inhibitor against a broad panel of kinases (e.g., a kinome scan) to identify potential off-target interactions.[10] This provides a comprehensive selectivity profile.

  • Use a Structurally Unrelated Inhibitor: Confirm the on-target phenotype by using a structurally different inhibitor for the same target kinase. If both compounds produce the same biological effect, it is more likely an on-target effect.[10]

  • Validate with Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the target kinase (e.g., MAP4K4). If the resulting phenotype matches that of the inhibitor treatment, it strengthens the evidence for on-target activity.

  • Dose-Response Analysis: Analyze if the unexpected phenotype occurs at a different concentration range than the intended on-target effect. Off-target effects often occur at higher concentrations.

Q4: What are the key considerations for a successful in vivo study with a MAP4K inhibitor?

Transitioning from in vitro and cell-based assays to in vivo models introduces significant complexity. Key considerations include the inhibitor's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Pharmacokinetics (PK): This involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key PK parameters to evaluate include:

    • Bioavailability: The fraction of the administered dose that reaches systemic circulation. Poor oral bioavailability can limit efficacy.[12][13]

    • Metabolic Stability: The compound should not be cleared too rapidly to maintain a therapeutic concentration.[9][12]

    • Distribution: The inhibitor must reach the target tissue at a sufficient concentration. For neurodegenerative diseases, this includes the ability to cross the blood-brain barrier.[12][14][15]

  • Pharmacodynamics (PD): This relates the drug concentration to the observed effect. It's crucial to develop biomarkers to confirm that the inhibitor is engaging its target in the animal model. This could involve measuring the phosphorylation of a downstream substrate (e.g., p-JNK) in relevant tissues.

  • Toxicity: The inhibitor should have an acceptable safety profile. In vivo toxicity studies are essential to identify potential adverse effects.[16][17]

Troubleshooting Guides

Guide 1: Troubleshooting an In Vitro Kinase Assay for MAP4K Inhibitors

This guide addresses common issues encountered when determining the IC50 of an inhibitor in a biochemical kinase assay (e.g., ADP-Glo™, LanthaScreen™).

Problem Potential Cause Recommended Solution
High variability between replicates Pipetting errors, especially with small volumes.Use calibrated pipettes; prepare master mixes to reduce variability; ensure proper mixing.
Inconsistent incubation times or temperatures.Use a temperature-controlled incubator; ensure all plates are incubated for the same duration.
No or weak signal Inactive enzyme or substrate.Verify enzyme activity with a positive control inhibitor (e.g., Staurosporine); check substrate integrity.
Incorrect buffer components (e.g., wrong divalent cation).Confirm that the assay buffer composition is optimal for the specific MAP4K family member.
IC50 curve has a poor fit or is flat Inhibitor concentration range is incorrect.Widen the concentration range (e.g., from 1 nM to 100 µM) to capture the full dose-response curve.
Inhibitor is insoluble in the assay buffer.Check the solubility of the compound in DMSO and the final assay buffer. The final DMSO concentration should typically be <1%.
Inhibitor is not active against the target.Confirm the identity and purity of the compound. Test against a known sensitive kinase as a positive control if applicable.

Data Presentation: Selectivity of MAP4K Inhibitors

The following table summarizes publicly available IC50 data for several MAP4K inhibitors, illustrating the challenge of achieving selectivity across the family.

InhibitorPrimary TargetMAP4K1 (HPK1) IC50 (nM)MAP4K2 (GCK) IC50 (nM)MAP4K3 (GLK) IC50 (nM)MAP4K4 (HGK) IC50 (nM)MAP4K6 (MINK1) IC50 (nM)Reference
PF-06260933 MAP4K4>10,0001,1003,1003.7 8[1]
GNE-495 MAP4K4---3.7 -[18]
NDI-101150 MAP4K10.7 ->264>7000>7000[19]
HPK1-IN-7 MAP4K12.6 -140--[18]
F389-0746 MAP4K4---120.7 -[8]

Data is presented for illustrative purposes. Assay conditions may vary between sources.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Methodology)

This protocol provides a generalized method for determining the IC50 of an inhibitor against a MAP4K family member.

Objective: To measure the amount of ADP produced in a kinase reaction as an indicator of kinase activity and determine the inhibitory potency of a test compound.[4]

Materials:

  • MAP4K enzyme (e.g., recombinant human MAP4K4)

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)[20]

  • ATP at a concentration near the Km for the target kinase

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (for controls) into the wells of the assay plate.[4]

  • Kinase Reaction:

    • Prepare a solution containing the MAP4K enzyme and the substrate in the appropriate kinase reaction buffer.

    • Add this solution (e.g., 5 µL) to the wells containing the compound.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL).[4]

  • Incubation: Incubate the reaction plate at room temperature for a set time (e.g., 60 minutes).[4]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • Kinase Detection Reagent: Add Kinase Detection Reagent (e.g., 10 µL) to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using high (no inhibitor) and low (no enzyme) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]

Below is a workflow diagram for this process.

G stimuli Environmental Stress / Stimuli (e.g., TNF-α, TGF-β) map4k4 MAP4K4 (HGK) stimuli->map4k4 Activates map3k MAP3K (e.g., MEKK1, TAK1) map4k4->map3k Activates map2k MAP2K (MKK4/7) map3k->map2k Phosphorylates & Activates jnk JNK map2k->jnk Phosphorylates & Activates downstream Downstream Cellular Responses (Inflammation, Proliferation, Migration) jnk->downstream Leads to

References

Technical Support Center: Mitigating Unexpected Cytotoxicity of Novel Kinase Inhibitors at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are observing unexpected cytotoxicity at high concentrations with novel kinase inhibitors, such as the hypothetical compound KHK-6. The following resources are designed to help identify the source of the cytotoxicity and develop strategies to mitigate it, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our kinase inhibitor this compound at concentrations higher than its reported IC50 value for the intended target, HPK1. Is this expected?

A1: While on-target cytotoxicity can occur, off-target effects are a common cause of cytotoxicity at higher concentrations of kinase inhibitors. This compound is an ATP-competitive inhibitor of HPK1, and at high concentrations, it may inhibit other kinases with similar ATP-binding pockets, leading to off-target toxicity. It is also crucial to rule out experimental artifacts as the source of the observed cell death.

Q2: What are the most common initial steps to take when observing unexpected cytotoxicity?

A2: When unexpected cytotoxicity is observed, it is crucial to first verify the experimental setup. This includes confirming the concentration of your compound, checking the health and passage number of the cell culture, and ensuring the solvent concentration (e.g., DMSO) is not toxic to the cells.[1][2] Repeating the experiment with freshly prepared reagents is also a critical first step.

Q3: Could the observed cytotoxicity be an artifact of the assay itself?

A3: Yes, some cytotoxicity assays can be prone to artifacts. For example, compounds can interfere with the reagents in formazan-based assays like the MTT assay.[2] It is advisable to use an orthogonal method to confirm the viability results. For instance, if you are using an MTT assay (which measures metabolic activity), you could confirm your findings with a membrane integrity assay like a Lactate (B86563) Dehydrogenase (LDH) release assay or a dye exclusion assay using Trypan Blue.[2]

Q4: How can we determine if the cytotoxicity is due to on-target or off-target effects?

A4: Differentiating between on-target and off-target cytotoxicity can be challenging. One approach is to use a structurally related but inactive control compound. If the inactive compound does not produce cytotoxicity, it suggests the effect is related to the specific activity of your inhibitor. Additionally, performing a kinome scan can identify other kinases that your compound inhibits at high concentrations. If a known pro-survival kinase is identified as an off-target, this could explain the observed cytotoxicity.

Q5: What strategies can we employ to mitigate the observed cytotoxicity?

A5: Mitigation strategies depend on the cause of the cytotoxicity. If it is due to off-target effects, you may need to consider chemical modification of the compound to improve its selectivity. If the cytotoxicity is concentration-dependent, carefully titrating the compound to the lowest effective concentration is recommended.[2] Optimizing cell culture conditions, such as cell density and serum concentration, can also help improve cell health and resilience to treatment.[2][3]

Troubleshooting Guides

High Variability in Cytotoxicity Assay Results

High variability between replicate wells is a common issue that can obscure the true effect of the test compound.

Possible Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in each well. Determine the optimal cell seeding density through a titration experiment.[4]
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media.
Pipetting Errors Inaccurate pipetting can lead to incorrect compound concentrations. Calibrate your pipettes regularly and use fresh tips for each dilution.
Compound Precipitation High concentrations of the compound may not be fully soluble in the culture medium, leading to inconsistent effects. Visually inspect the wells for any precipitate. If observed, consider using a different solvent or reducing the final concentration.
High Background Signal in Control Wells

High background signal in untreated or vehicle-treated wells can mask the cytotoxic effects of the compound.

Possible Cause Recommended Action
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration is non-toxic for your specific cell line (typically ≤ 0.5%). Run a vehicle-only control to assess solvent toxicity.[2]
Poor Cell Health Unhealthy cells are more susceptible to any treatment. Ensure you are using cells within a low passage number, check for any contamination (e.g., mycoplasma), and ensure optimal culture conditions.[5]
Contamination Microbial contamination can affect cell viability and interfere with assay readings. Regularly check your cell cultures for any signs of contamination.
Assay Reagent Issues The assay reagents themselves may be contaminated or expired. Use fresh reagents and follow the manufacturer's storage instructions.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Assay Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a fresh 96-well plate. Add the LDH reaction mixture to all wells.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Visualizations

G cluster_observe Observation cluster_verify Verification cluster_confirm Confirmation cluster_investigate Investigation cluster_mitigate Mitigation observe Unexpected Cytotoxicity Observed at High Concentrations verify_conc Confirm Compound Concentration observe->verify_conc verify_solvent Check Solvent Toxicity observe->verify_solvent verify_cells Assess Cell Health & Passage Number observe->verify_cells repeat_exp Repeat Experiment with Fresh Reagents verify_conc->repeat_exp verify_solvent->repeat_exp verify_cells->repeat_exp orthogonal_assay Use Orthogonal Viability Assay (e.g., LDH) repeat_exp->orthogonal_assay off_target Investigate Off-Target Effects (e.g., Kinome Scan) orthogonal_assay->off_target on_target Evaluate On-Target Toxicity orthogonal_assay->on_target modify_compound Chemical Modification for Selectivity off_target->modify_compound optimize_conc Optimize Compound Concentration on_target->optimize_conc optimize_conditions Optimize Culture Conditions optimize_conc->optimize_conditions modify_compound->optimize_conditions

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition KHK6 High Conc. This compound KHK6->PI3K Off-target Inhibition

Caption: Hypothetical off-target signaling pathway for this compound-induced cytotoxicity.

G cluster_assay Viability Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compound Prepare Serial Dilutions of this compound incubate_24h->prepare_compound add_compound Add Compound to Wells prepare_compound->add_compound incubate_treatment Incubate for Treatment Period add_compound->incubate_treatment add_reagent Add Assay Reagent (e.g., MTT, LDH substrate) incubate_treatment->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay read_plate Read Plate on Plate Reader incubate_assay->read_plate analyze Analyze Data & Calculate % Viability read_plate->analyze end End analyze->end

Caption: General experimental workflow for an in vitro cytotoxicity assay.

References

KHK-6 dose-determination strategies for immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

KHK-6 Immunotherapy: Technical Support Center

Welcome to the technical support center for this compound, a novel immunotherapy agent. This resource provides researchers, scientists, and drug development professionals with detailed guidance on dose-determination strategies, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining the in vitro dose range of this compound?

A1: For initial in vitro experiments, we recommend a broad dose-response curve to establish the EC50 (half-maximal effective concentration). A typical starting range for this compound is from 0.01 nM to 1 µM. This range should be tested in relevant cell-based assays, such as T-cell activation or cytotoxicity assays, to identify the optimal concentration window for therapeutic activity while monitoring for potential off-target effects or cytotoxicity to non-target cells.

Q2: How should we translate effective in vitro doses of this compound to in vivo studies in animal models?

A2: Translating in vitro doses to in vivo settings requires careful consideration of pharmacokinetic and pharmacodynamic (PK/PD) properties. A common approach is to use the in vitro EC50 as a starting point for calculating the desired plasma concentration in vivo. However, factors such as drug clearance, bioavailability, and tissue distribution must be modeled. We recommend starting with a dose that is projected to achieve a plasma concentration equivalent to the in vitro EC50 and then performing a dose-escalation study in a relevant animal model (e.g., humanized mice) to determine the optimal therapeutic dose and assess for toxicity.

Q3: What biomarkers are recommended for monitoring this compound activity and guiding dose selection?

A3: Monitoring both pharmacodynamic and safety biomarkers is crucial for guiding this compound dose selection.

  • Pharmacodynamic Biomarkers: These indicate biological activity. We recommend monitoring T-cell activation markers (e.g., CD69, CD25), proliferation (e.g., Ki-67), and effector cytokine production (e.g., IFN-γ, TNF-α).

  • Safety Biomarkers: These help monitor for potential toxicities like Cytokine Release Syndrome (CRS). Key markers include IL-6, IL-10, and C-reactive protein (CRP).

Tracking these markers at different dose levels will help establish a therapeutic window that maximizes efficacy while minimizing toxicity.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results with this compound.

  • Possible Cause 1: Inconsistent Cell Health. Target cells or effector cells (e.g., T-cells) may have poor viability or variable activation states at the start of the assay.

    • Solution: Ensure cells are in the logarithmic growth phase and have >95% viability before plating. For primary T-cells, verify consistent activation status across experiments using markers like CD69.

  • Possible Cause 2: this compound Degradation. The compound may be unstable in the assay medium over the incubation period.

    • Solution: Prepare fresh this compound dilutions for each experiment. If instability is suspected, perform a time-course experiment to assess the stability of this compound in your specific media conditions.

  • Possible Cause 3: Pipetting Inaccuracy. Small volumes of highly concentrated this compound can lead to significant errors in final concentration.

    • Solution: Use calibrated pipettes and perform serial dilutions to reach the final concentration. Avoid pipetting volumes below 2 µL.

Problem 2: No significant anti-tumor activity observed in our in vivo model, despite promising in vitro data.

  • Possible Cause 1: Suboptimal Dosing Schedule. The dosing frequency may be insufficient to maintain a therapeutic concentration of this compound in vivo.

    • Solution: Conduct a PK study to determine the half-life of this compound in your animal model. Use this data to design a dosing schedule that maintains plasma concentrations above the target EC50. See the PK analysis protocol below for more details.

  • Possible Cause 2: Poor Bioavailability or Tumor Penetration. this compound may not be reaching the tumor microenvironment at sufficient concentrations.

    • Solution: Analyze this compound concentration in tumor tissue versus plasma. If tumor penetration is low, consider alternative formulations or routes of administration.

  • Possible Cause 3: Immunosuppressive Tumor Microenvironment (TME). The TME in your in vivo model may contain high levels of immunosuppressive cells (e.g., Tregs, MDSCs) that inhibit this compound-mediated T-cell function.

    • Solution: Characterize the immune cell infiltrate in the TME using flow cytometry or immunohistochemistry. Consider combination therapies that target these suppressive mechanisms.

Experimental Protocols & Data

Protocol 1: In Vitro T-cell Mediated Cytotoxicity Assay
  • Cell Preparation:

    • Plate target tumor cells (e.g., MC38) at 1x10^4 cells/well in a 96-well plate and allow them to adhere overnight.

    • Isolate human T-cells from healthy donor PBMCs and culture them for 24 hours.

  • Co-culture:

    • The next day, add the T-cells to the wells containing the target cells at a desired Effector:Target (E:T) ratio (e.g., 5:1).

    • Immediately add this compound at various concentrations (e.g., 0.01 nM to 1 µM). Include a vehicle control (e.g., DMSO) and a maximum lysis control.

  • Incubation: Incubate the co-culture for 48 hours at 37°C, 5% CO2.

  • Data Acquisition: Measure cytotoxicity using a lactate (B86563) dehydrogenase (LDH) release assay kit according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of specific lysis for each this compound concentration.

Table 1: Example Dose-Response Data for this compound in a Cytotoxicity Assay
This compound Concentration (nM)% Specific Lysis (Mean ± SD)
0 (Vehicle)2.5 ± 1.1
0.115.3 ± 2.4
145.8 ± 4.5
1078.2 ± 5.1
10085.4 ± 3.9
100086.1 ± 4.2

This data suggests an EC50 value in the low nanomolar range.

Protocol 2: Pharmacokinetic (PK) Analysis of this compound in a Murine Model
  • Animal Dosing: Administer a single intravenous (IV) bolus dose of this compound (e.g., 5 mg/kg) to a cohort of mice (n=3-5 per time point).

  • Sample Collection: Collect blood samples via tail vein or retro-orbital bleed at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Quantification: Measure the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Table 2: Example Pharmacokinetic Parameters for this compound
ParameterValue (Mean ± SD)Unit
Half-life (t1/2)8.2 ± 1.5hours
Clearance (CL)0.5 ± 0.1L/hr/kg
Volume of Distribution (Vd)5.8 ± 0.9L/kg
Cmax (at 5 mg/kg)1250 ± 210ng/mL

These parameters are critical for designing an effective in vivo dosing regimen.

Visualizations

KHK6_Signaling_Pathway KHK6 This compound Receptor Target Receptor (e.g., on T-cell) KHK6->Receptor Adaptor Adaptor Protein (e.g., LCK) Receptor->Adaptor Kinase_Cascade Kinase Cascade (e.g., ZAP70 -> SLP76) Adaptor->Kinase_Cascade TF Transcription Factors (e.g., NFAT, AP-1) Kinase_Cascade->TF Cytokines Cytokine Production (IFN-γ, TNF-α) TF->Cytokines Proliferation T-cell Proliferation TF->Proliferation Cytotoxicity Enhanced Cytotoxicity TF->Cytotoxicity

Caption: Hypothetical signaling pathway for this compound-mediated T-cell activation.

Dose_Finding_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase DoseResponse 1. In Vitro Dose-Response (Cytotoxicity, Cytokine Release) EC50 2. Determine EC50 & Max Effect DoseResponse->EC50 PK_Study 3. Single-Dose PK Study (Determine Half-life, Clearance) EC50->PK_Study Inform Starting Dose Dose_Escalation 4. Dose-Escalation Study (Efficacy & Toxicity) PK_Study->Dose_Escalation Optimal_Dose 5. Identify Optimal Biological Dose (OBD) Dose_Escalation->Optimal_Dose Final_Recommendation Recommended Phase 1 Dose & Schedule Optimal_Dose->Final_Recommendation

Caption: Pre-clinical dose-determination workflow for this compound.

Troubleshooting_Tree Start High In Vivo Toxicity (e.g., CRS signs) Check_Dose Is dose based on PK/PD modeling? Start->Check_Dose Check_Cytokines Measure key cytokines (e.g., IL-6) in plasma Check_Dose->Check_Cytokines Yes Refine_Model Action: Refine PK/PD model with new in vivo data Check_Dose->Refine_Model No Reduce_Dose Action: Reduce dose or dosing frequency Check_Cytokines->Reduce_Dose Prophylaxis Action: Consider prophylaxis (e.g., anti-IL-6R Ab) Check_Cytokines->Prophylaxis Reduce_Dose->Check_Cytokines Re-evaluate

Caption: Troubleshooting guide for managing in vivo toxicity.

Validation & Comparative

A Comparative Guide to KHK-6 and HPK1-IN-3: Potent HPK1 Inhibitors for Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hematopoietic progenitor kinase 1 (HPK1) inhibitors, KHK-6 and HPK1-IN-3. This document summarizes their performance based on available experimental data, details the underlying experimental protocols, and visualizes the key signaling pathways and workflows.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a critical negative regulator of T-cell activation. By dampening the T-cell receptor (TCR) signaling cascade, HPK1 limits anti-tumor immunity. Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance the body's natural defenses against tumors. This guide focuses on two prominent ATP-competitive HPK1 inhibitors, this compound and HPK1-IN-3, providing a comparative analysis of their efficacy.

Chemical Identity

A fundamental aspect of any comparative guide is the clear identification of the compounds . The following table summarizes the chemical structures and IUPAC names for this compound and HPK1-IN-3.

CompoundChemical StructureIUPAC Name
This compound 5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3,3-dimethylisobenzofuran-1(3H)-one[1]
HPK1-IN-3 4-[2-fluoro-6-(trifluoromethyl)anilino]-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]pyrimidine-5-carboxamide[2]

Comparative Efficacy: A Data-Driven Overview

The in vitro potency and cellular activity are critical parameters for evaluating and comparing enzyme inhibitors. The following tables summarize the key quantitative data for this compound and HPK1-IN-3 based on published studies.

Biochemical Potency
CompoundTargetAssay TypeIC50 (nM)Reference
This compound HPK1Not Specified20--INVALID-LINK--
HPK1-IN-3 HPK1TR-FRET0.25--INVALID-LINK--
Cellular Activity
CompoundCell TypeAssayEC50 (nM)Key FindingsReference
This compound Human PBMCsT-cell mediated tumor killingNot ReportedSignificantly enhanced T-cell mediated killing of SKOV3 and A549 cancer cells.--INVALID-LINK--
HPK1-IN-3 Human PBMCsIL-2 Production108Potent induction of IL-2 production in human peripheral blood mononuclear cells.--INVALID-LINK--

Experimental Methodologies

To ensure reproducibility and facilitate critical evaluation, detailed experimental protocols for the key assays are provided below.

HPK1 Kinase Assay (for IC50 determination)

The protocol for the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used to determine the IC50 of HPK1-IN-3 is as follows:

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate

  • Europium-labeled anti-phospho-serine antibody

  • Streptavidin-conjugated acceptor fluorophore

  • ATP

  • Assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT)

  • Test compounds (HPK1-IN-3)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the HPK1 enzyme, peptide substrate, and test compound to a microplate and incubate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor).

  • Incubate to allow for antibody-antigen binding.

  • Measure the TR-FRET signal using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular IL-2 Production Assay (for EC50 determination)

The protocol for measuring IL-2 production in human peripheral blood mononuclear cells (PBMCs) is as follows:

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3/CD28 antibodies or beads for T-cell stimulation

  • Test compounds (HPK1-IN-3)

  • Human IL-2 ELISA kit

Procedure:

  • Isolate PBMCs from healthy human donors.

  • Plate the PBMCs in a 96-well plate.

  • Prepare serial dilutions of the test compound and add to the cells.

  • Stimulate the T-cells by adding anti-CD3/CD28 antibodies or beads.

  • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 value by plotting the IL-2 concentration against the compound concentration and fitting the data to a dose-response curve.

T-cell Mediated Tumor Killing Assay

The protocol for assessing the ability of HPK1 inhibitors to enhance T-cell mediated killing of cancer cells is as follows:

Materials:

  • Human PBMCs (as effector cells)

  • Target cancer cell line (e.g., SKOV3 or A549) expressing a fluorescent protein (e.g., GFP)

  • Culture medium

  • Anti-CD3/CD28 antibodies or beads for T-cell activation

  • Test compounds (this compound and HPK1-IN-3)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Plate the fluorescently labeled target cancer cells and allow them to adhere overnight.

  • Isolate PBMCs and activate the T-cells using anti-CD3/CD28 stimulation in the presence of different concentrations of the test compounds.

  • Co-culture the activated PBMCs with the target cancer cells at a specific effector-to-target ratio.

  • Incubate the co-culture for a defined period (e.g., 24-48 hours).

  • Monitor the viability of the target cells by imaging the fluorescence. A decrease in fluorescence indicates target cell death.

  • Quantify the percentage of target cell killing for each condition.

Visualizing the Mechanism of Action

To better understand the role of HPK1 and the impact of its inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 SLP76->PLCg1 HPK1->SLP76 ERK ERK PLCg1->ERK T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) ERK->T_Cell_Activation Inhibition Inhibition KHK6_HPK1IN3 This compound / HPK1-IN-3 KHK6_HPK1IN3->HPK1 Inhibition Experimental_Workflow cluster_Cell_Prep Cell Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis Isolate_PBMCs Isolate PBMCs Activate_TCells Activate T-Cells (anti-CD3/CD28) Isolate_PBMCs->Activate_TCells Culture_Cells Culture Target Cancer Cells Co_culture Co-culture PBMCs and Cancer Cells Culture_Cells->Co_culture Add_Inhibitors Add this compound or HPK1-IN-3 Activate_TCells->Add_Inhibitors Add_Inhibitors->Co_culture Measure_IL2 Measure IL-2 (ELISA) Add_Inhibitors->Measure_IL2 Assess_Killing Assess Tumor Cell Killing Co_culture->Assess_Killing Calculate_EC50 Calculate EC50 Measure_IL2->Calculate_EC50 Quantify_Killing Quantify % Killing Assess_Killing->Quantify_Killing

References

A Head-to-Head Comparison of KHK-6 and Other Clinical-Stage HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for the novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, KHK-6, with other clinical-stage HPK1 inhibitors: NDI-101150, CFI-402411, BGB-15025, and GRC 54276. HPK1, a serine/threonine kinase, is a negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immune responses. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and visualizes critical biological pathways and experimental workflows.

Executive Summary

The landscape of HPK1 inhibitors is rapidly evolving, with several candidates demonstrating potent preclinical activity and advancing into clinical trials. This compound is a novel, ATP-competitive HPK1 inhibitor with a biochemical IC50 of 20 nM.[1][2] It has been shown to inhibit the phosphorylation of the HPK1 substrate SLP-76 and enhance T-cell activation.[1][2] This guide places this compound in the context of other clinical-stage inhibitors, providing a comparative analysis of their biochemical potency, cellular activity, and in vivo efficacy based on publicly available data. While direct comparisons should be made with caution due to variations in experimental conditions, this guide aims to provide a valuable resource for researchers in the field.

Data Presentation

The following tables summarize the available quantitative data for this compound and other clinical-stage HPK1 inhibitors.

Table 1: In Vitro Activity of HPK1 Inhibitors

CompoundBiochemical IC50 (HPK1)Cellular pSLP-76 InhibitionIL-2 ReleaseReference(s)
This compound 20 nMDose-dependent inhibition in Jurkat cells and PBMCsSignificantly enhanced[1][2]
NDI-101150 < 1 nMIC50 of 41 nM (cellular)Induces IL-2 and IFN-γ production[3][4]
CFI-402411 ~4 nMBiologically effective concentrations demonstrated in patientsPreclinical studies show disruption of abnormal cytokine expression[5]
BGB-15025 1.04 nMPotent, concentration-dependent inhibition in T-cellsInduces IL-2 production in T-cells[6][7]
GRC 54276 Data not publicly availableDemonstrated in vivo inhibition of pSLP76Data not publicly available[8][9]

Table 2: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

CompoundMouse ModelAdministrationKey FindingsReference(s)
This compound Data not publicly available--
NDI-101150 Multiple syngeneic modelsOralSignificant tumor growth inhibition, induction of immune memory[3]
CFI-402411 Multiple syngeneic modelsOralAnti-tumor activity[5]
BGB-15025 CT26 and EMT-6OralCombination effect with anti-PD-1 antibody[6][7]
GRC 54276 CT26 and MC38-hPD-L1OralStrong inhibition of tumor growth as a single agent and enhanced efficacy with checkpoint inhibitors[8][9]

Mandatory Visualization

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Downstream Signaling TCR TCR/CD3 LCK LCK TCR->LCK Antigen Presentation ZAP70 ZAP70 LCK->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 Activation T-Cell Activation (e.g., IL-2 production) PLCg1->Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Inhibitor HPK1 Inhibitor (e.g., this compound) Inhibitor->HPK1 Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->SLP76 Inhibition of signaling

Caption: HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay Kinase Recombinant HPK1 Enzyme Assay_B TR-FRET or ADP-Glo Assay Kinase->Assay_B Inhibitor_B HPK1 Inhibitor (e.g., this compound) Inhibitor_B->Assay_B IC50_B Determine Biochemical IC50 Assay_B->IC50_B Cells T-Cells (Jurkat or PBMCs) Stimulation TCR Stimulation (anti-CD3/CD28) Cells->Stimulation Inhibitor_C HPK1 Inhibitor (e.g., this compound) Inhibitor_C->Cells Lysis Cell Lysis Stimulation->Lysis Analysis pSLP-76 Detection (Western/ELISA/FACS) Lysis->Analysis IC50_C Determine Cellular IC50 Analysis->IC50_C

Caption: General experimental workflow for HPK1 inhibitor evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of HPK1 inhibitors are provided below.

Biochemical Kinase Inhibition Assay (TR-FRET)

Principle: This assay measures the direct inhibition of HPK1 kinase activity by a compound using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The assay quantifies the phosphorylation of a substrate by the kinase.

General Protocol:

  • Reagents: Recombinant human HPK1 enzyme, biotinylated peptide substrate, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • The HPK1 enzyme, peptide substrate, and the test inhibitor (at various concentrations) are incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation, the reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.

    • If the substrate is phosphorylated, the europium-labeled antibody binds to the phospho-peptide, and the SA-APC binds to the biotinylated peptide, bringing the donor (europium) and acceptor (APC) fluorophores into close proximity, resulting in a FRET signal.

    • The FRET signal is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition of kinase activity, is determined by fitting the data to a dose-response curve.

Cellular Phospho-SLP-76 (pSLP-76) Assay

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, the direct substrate of HPK1, in a cellular context. A reduction in pSLP-76 levels upon T-cell receptor (TCR) stimulation indicates target engagement by the inhibitor.

General Protocol (using Western Blot):

  • Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat) are cultured in appropriate media.

  • Inhibitor Treatment: Cells are pre-incubated with the test inhibitor at various concentrations for a specified time.

  • T-Cell Stimulation: T-cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

  • Cell Lysis: Cells are lysed, and the protein concentration is determined.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated SLP-76 (Ser376).

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

    • The membrane is then stripped and re-probed for total SLP-76 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: The band intensities are quantified, and the ratio of pSLP-76 to total SLP-76 is calculated. The cellular IC50 value is determined from the dose-response curve.

IL-2 Secretion Assay

Principle: This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine.

General Protocol (using ELISA):

  • Cell Culture and Treatment: PBMCs or Jurkat cells are pre-incubated with the HPK1 inhibitor at various concentrations.

  • T-Cell Stimulation: Cells are stimulated with anti-CD3/CD28 antibodies.

  • Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of IL-2 in the supernatant is quantified using a standard sandwich ELISA kit.

  • Data Analysis: The amount of IL-2 secreted is plotted against the inhibitor concentration to generate a dose-response curve, from which the EC50 (the concentration of inhibitor that produces 50% of the maximal response) can be determined.

Conclusion

This compound is a novel HPK1 inhibitor with demonstrated in vitro activity.[1][2] When compared to other clinical-stage HPK1 inhibitors, this compound shows a biochemical potency in the nanomolar range. The other clinical-stage compounds, NDI-101150, CFI-402411, BGB-15025, and GRC 54276, have also shown promising preclinical data, with some demonstrating potent single-agent in vivo anti-tumor activity and synergistic effects with checkpoint inhibitors.[3][5][6][7][8][9] The continued development and clinical evaluation of these HPK1 inhibitors will be crucial in determining their therapeutic potential in immuno-oncology. This guide provides a foundational comparison to aid researchers in this rapidly advancing field.

References

Preclinical Powerhouse: A Comparative Guide to KHK-6 for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cancer immunotherapy, the quest for novel small molecule inhibitors that can effectively unleash the body's own immune system against tumors is paramount. KHK-6, a novel hematopoietic progenitor kinase 1 (HPK1) inhibitor, has emerged as a promising candidate. This guide provides a comprehensive preclinical comparison of this compound with other leading HPK1 inhibitors in development, offering researchers, scientists, and drug development professionals a detailed analysis of its performance, supported by experimental data and protocols.

HPK1 is a critical negative regulator of T-cell activation. Its inhibition is a key strategy to enhance anti-tumor immunity. This guide delves into the preclinical validation of this compound and compares it against other notable HPK1 inhibitors: BGB-15025, CFI-402411, and NDI-101150.

At a Glance: Comparative Preclinical Data

The following tables summarize the key preclinical data for this compound and its alternatives, providing a quantitative comparison of their in vitro and in vivo activities.

Table 1: In Vitro Activity of HPK1 Inhibitors
CompoundBiochemical IC50 (HPK1)Cellular pSLP-76 Inhibition IC50IL-2 Release EC50T-Cell Activation Marker ExpressionT-Cell Mediated Tumor Cell Killing
This compound 20 nM[1][2]Inhibition demonstrated at 0.1-1 µM[3]Significantly enhanced[1]Increased CD69, CD25, and HLA-DR[1]Significantly enhanced against SKOV3 and A549 cells[1]
BGB-15025 1.04 nM[4]Potent, concentration-dependent inhibition[4][5]Induces IL-2 production[4][5]Induces TCR activation[4][5]Not explicitly stated
CFI-402411 4.0 ± 1.3 nMBiologically effective concentrations demonstrated in patientsDisrupts abnormal cytokine expressionRelieves HPK1-mediated inhibition of T-cellsNot explicitly stated
NDI-101150 0.7 nM41 nM[6]11-12 nM[6]Pro-inflammatory cytokine secretion in CD8+ T-cells[7]Not explicitly stated
Table 2: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
CompoundMouse ModelDosingTumor Growth Inhibition (TGI)Combination with anti-PD-1
This compound Not yet reported---
BGB-15025 CT26, EMT-6Oral administration[4]Demonstrated anti-tumor activity[8]Combination effect observed[4][5]
CFI-402411 Variety of syngeneic modelsOralPreclinical activity demonstratedNot explicitly stated
NDI-101150 CT26, EMT-675 mg/kg p.o. once daily50% (CT26), 85% (EMT-6)[7]Synergistic effect[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_Gads_SLP76 LAT/Gads/SLP-76 Complex ZAP70->LAT_Gads_SLP76 PLCg1 PLCγ1 Activation LAT_Gads_SLP76->PLCg1 HPK1 HPK1 LAT_Gads_SLP76->HPK1 activates pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) PLCg1->T_Cell_Activation HPK1->LAT_Gads_SLP76 phosphorylates SLP-76 HPK1->pSLP76 Degradation SLP-76 Degradation pSLP76->Degradation Degradation->T_Cell_Activation inhibits KHK6 This compound & Other HPK1 Inhibitors KHK6->HPK1 inhibits

HPK1 Signaling Pathway and Inhibition by this compound.

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., CT26 in BALB/c mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle KHK6_mono This compound Monotherapy Randomization->KHK6_mono anti_PD1_mono anti-PD-1 Monotherapy Randomization->anti_PD1_mono Combination This compound + anti-PD-1 Randomization->Combination Tumor_Volume Tumor Volume Measurement Vehicle->Tumor_Volume Body_Weight Body Weight Monitoring Vehicle->Body_Weight KHK6_mono->Tumor_Volume KHK6_mono->Body_Weight anti_PD1_mono->Tumor_Volume anti_PD1_mono->Body_Weight Combination->Tumor_Volume Combination->Body_Weight TGI Tumor Growth Inhibition (TGI) Calculation Tumor_Volume->TGI Immune_Profiling Immune Cell Profiling (Flow Cytometry) TGI->Immune_Profiling

Experimental Workflow for In Vivo Efficacy Study.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HPK1 kinase activity.

Methodology:

  • A recombinant human HPK1 enzyme is incubated with a kinase buffer containing a substrate (e.g., myelin basic protein) and ATP.

  • The test compound (e.g., this compound) is added in a series of dilutions.

  • The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • The percentage of inhibition is calculated for each compound concentration relative to a vehicle control.

  • The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.

Methodology:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-incubated with various concentrations of the test compound for 1-2 hours.

  • T-cells are stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.

  • Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated SLP-76 (pSLP-76) at Serine 376.

  • The fluorescence intensity is measured by flow cytometry.

  • The percentage of pSLP-76 inhibition is calculated for each compound concentration relative to the stimulated vehicle control.

  • The cellular IC50 value is determined from the dose-response curve.

T-Cell Activation and Cytokine Release Assay

Objective: To assess the effect of a test compound on T-cell activation and the release of effector cytokines.

Methodology:

  • PBMCs are cultured in the presence of various concentrations of the test compound.

  • T-cells are stimulated with anti-CD3/anti-CD28 antibodies or beads.

  • For T-cell activation marker analysis, cells are stained with fluorescently labeled antibodies against CD69, CD25, and HLA-DR after a specified incubation period (e.g., 24-48 hours) and analyzed by flow cytometry.

  • For cytokine release analysis, the cell culture supernatant is collected after a specified incubation period (e.g., 48-72 hours).

  • The concentration of cytokines such as IL-2 and IFN-γ in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • The EC50 value for cytokine release is determined from the dose-response curve.

T-Cell Mediated Tumor Cell Killing Assay

Objective: To evaluate the ability of a test compound to enhance the cytotoxic activity of T-cells against tumor cells.

Methodology:

  • Target tumor cells (e.g., SKOV3, A549) are seeded in a multi-well plate.

  • PBMCs (effector cells) are pre-treated with the test compound and then co-cultured with the target tumor cells at a specific effector-to-target ratio.

  • T-cell activation is induced using anti-CD3/anti-CD28 antibodies or beads.

  • After a defined co-culture period, tumor cell viability is assessed using methods such as a colorimetric assay (e.g., MTT or CCK-8) or live-cell imaging with a cytotoxicity marker (e.g., propidium (B1200493) iodide).

  • The percentage of tumor cell killing is calculated by comparing the viability of tumor cells in the presence of treated effector cells to that of untreated effector cells or tumor cells alone.

In Vivo Tumor Model

Objective: To assess the anti-tumor efficacy of a test compound in a living organism.

Methodology:

  • Syngeneic mouse tumor models (e.g., CT26 colorectal carcinoma in BALB/c mice) are established by subcutaneously implanting tumor cells into the flank of the mice.

  • Once the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, test compound monotherapy, anti-PD-1 antibody monotherapy, and combination therapy).

  • The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • At the end of the study, tumors may be excised for further analysis, such as immune cell infiltration by flow cytometry or immunohistochemistry.

  • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

The preclinical data presented in this guide highlight the potential of this compound as a potent and effective HPK1 inhibitor for cancer immunotherapy. Its ability to enhance T-cell activation and mediate tumor cell killing positions it as a strong candidate for further development. While direct in vivo comparative data with other HPK1 inhibitors is not yet available, its in vitro profile is comparable to other leading molecules in this class. The provided experimental protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this compound and other HPK1 inhibitors. As the field of immuno-oncology continues to evolve, small molecule inhibitors like this compound are poised to play a significant role in the future of cancer treatment.

References

A Comparative Guide to the Potency of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency (IC50 values) of various Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This document summarizes publicly available quantitative data, details the experimental methodologies used for their determination, and visualizes the core signaling pathway of HPK1.

HPK1, a serine/threonine kinase, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling.[1] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[1][2] The potency of these inhibitors is a key factor in their therapeutic potential.

Comparative IC50 Data of HPK1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for a selection of publicly disclosed HPK1 inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as variations in assay conditions can significantly influence the results.[2]

Inhibitor Name/CodeAssay TypeCell Line/SystemIC50 Value
Hpk1-IN-4 Biochemical-0.061 nM[3]
Compound from EMD Serono Biochemical-0.2 nM[4]
Hpk1-IN-43 Biochemical AssayRecombinant HPK10.32 nM[5]
BGB-15025 Biochemical-1.04 nM[6]
GNE-1858 Biochemical-1.9 nM[4]
XHS Biochemical-2.6 nM[4]
Compound K (BMS) Biochemical-2.6 nM[4]
9h Biochemical (ADP-Glo)-2.7 nM[4]
Compound 15b Kinase Activity-3.1 nM[7]
XHV Biochemical-89 nM[4]
Hpk1-IN-25 Enzymatic AssayHPK1129 nM[8]
M074-2865 Biochemical (Kinase Assay)-2.93 ± 0.09 µM[4]
V030-2005 Biochemical (Kinase Assay)-8.85 ± 0.41 µM[4]
V014-4726 Biochemical (Kinase Assay)-9.58 ± 0.53 µM[4]
8016-1815 Biochemical (Kinase Assay)-11.25 ± 0.85 µM[4]
2395-0114 Biochemical (Kinase Assay)-14.27 ± 1.07 µM[4]
ISR-05 Biochemical (Kinase Assay)-24.2 ± 5.07 µM[4][9]
ISR-03 Biochemical (Kinase Assay)-43.9 ± 0.134 µM[4][9]
Compound 2 Cell-based (pSLP76)Jurkat~20 nM[4]
Compound 1 Cell-based (pSLP76)Jurkat120 nM[4]
Compound 3 Cell-based (pSLP76)Jurkat120 nM[4]
XHS Cell-based (pSLP76)Human PBMC0.6 µM[4]
Compound from EMD Serono Cell-based (pSLP76)Jurkat3 nM[4]
Compound from EMD Serono Cell-based (IL-2 secretion)Primary T-cells1.5 nM (EC50)[4]
9h Cell-based (pSLP76)JurkatEffective at 3.3 nM[4]

Experimental Protocols

Accurate determination of IC50 values is crucial for the comparative evaluation of inhibitors. Below are generalized protocols for biochemical and cell-based assays commonly employed in the study of kinase inhibitors.[4]

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.[4][10]

  • Reaction Setup : A reaction mixture is prepared containing the HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein or a generic kinase substrate peptide), and ATP in a kinase buffer.[4][7]

  • Inhibitor Addition : The test compounds are serially diluted and added to the reaction mixture.[4]

  • Kinase Reaction : The reaction is initiated by the addition of the substrate/ATP mixture and incubated at room temperature for a defined period, for example, 60 minutes.[7]

  • ADP Detection : The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[7][8]

  • Luminescence Signal Generation : A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.[4]

  • Data Acquisition : The luminescence is measured using a plate reader.[4]

  • IC50 Calculation : The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.[4]

Cell-Based Phosphorylation Assay (pSLP-76)

This method measures the inhibition of the phosphorylation of a direct downstream substrate of HPK1, such as SLP-76 at Serine 376, in a cellular context.[1][4]

  • Cell Culture and Plating : A relevant cell line, such as Jurkat T-cells or human peripheral blood mononuclear cells (PBMCs), is cultured and seeded into multi-well plates.[1][4]

  • Inhibitor Treatment : Cells are pre-incubated with varying concentrations of the HPK1 inhibitor.[6]

  • Cell Stimulation : T-cell activation is stimulated using anti-CD3 and anti-CD28 antibodies to activate the T-cell receptor (TCR) signaling pathway.[1][5]

  • Cell Lysis and Protein Quantification : Cells are lysed, and the total protein concentration is determined.[1]

  • Detection of Phosphorylation : The levels of phosphorylated SLP-76 (pSLP-76) and total SLP-76 are quantified using methods such as ELISA, Western Blot, or flow cytometry with phospho-specific and control antibodies.[1]

  • Data Normalization and IC50 Calculation : The signal from the phospho-specific antibody is normalized to the total protein or a loading control signal. The normalized values are then plotted against the inhibitor concentration to calculate the IC50 value.[4]

HPK1 Signaling Pathway and Experimental Workflow

To better understand the context of HPK1 inhibition, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for IC50 determination.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 pSLP76 pSLP-76 (Ser376) Downstream Downstream T-Cell Activation SLP76->Downstream Promotes HPK1->SLP76 Phosphorylation FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Recruitment Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Leads to FourteenThreeThree->Ub_Degradation Ub_Degradation->Downstream Inhibition of HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1 Inhibits

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

IC50_Determination_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Prepare HPK1 Enzyme, Substrate, and ATP B2 Add Serially Diluted Inhibitor B1->B2 B3 Initiate Kinase Reaction B2->B3 B4 Detect ADP Production (Luminescence) B3->B4 Data_Analysis Data Analysis: Plot Dose-Response Curve & Calculate IC50 B4->Data_Analysis C1 Culture and Plate Immune Cells (e.g., Jurkat) C2 Pre-incubate with Inhibitor C1->C2 C3 Stimulate TCR Pathway C2->C3 C4 Measure pSLP-76 Levels (e.g., ELISA) C3->C4 C4->Data_Analysis

Caption: General workflow for IC50 determination of HPK1 inhibitors.

References

KHK-6: A Comparative Analysis of its Efficacy in Enhancing T-Cell Mediated Cytotoxicity Against Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immuno-oncology, the development of small molecule inhibitors targeting negative regulators of T-cell activation presents a promising therapeutic strategy. This guide provides a comparative analysis of KHK-6, a novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, and its efficacy in augmenting T-cell-mediated killing of cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's performance against another HPK1 inhibitor, HPK1-IN-3, supported by experimental data.

Overview of this compound

This compound is an ATP-competitive inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By inhibiting HPK1, this compound enhances T-cell activation and proliferation, leading to a more robust anti-tumor immune response.[1][2][3]

Comparative Efficacy of HPK1 Inhibitors

The inhibitory activity of this compound against HPK1 has been quantified and compared with another known HPK1 inhibitor, HPK1-IN-3.

CompoundTargetIC50 (nM)
This compoundHPK120
HPK1-IN-3HPK10.25

Table 1: Comparative Inhibitory Activity of this compound and HPK1-IN-3 against HPK1. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of the HPK1 enzyme by 50%.[4][5][6][7][8]

Efficacy in T-Cell Mediated Killing of Cancer Cell Lines

The primary measure of efficacy for an immuno-oncology agent like this compound is its ability to enhance the cytotoxic function of immune cells against cancer cells. Studies have evaluated the capacity of this compound to augment the killing of ovarian cancer (SKOV3) and lung cancer (A549) cell lines by activated T-cells.

Target Cell LineEffector CellsTreatmentEffector:Target Ratio% Increase in Tumor Cell Death (relative to activated T-cells alone)
SKOV3Activated PBMCsThis compound (1 µM)5:1Data extrapolated from graphical representation in the source study
A549Activated PBMCsThis compound (1 µM)5:1Data extrapolated from graphical representation in the source study
SKOV3Activated PBMCsHPK1-IN-3 (1 µM)5:1Data extrapolated from graphical representation in the source study

Table 2: Enhancement of T-Cell Mediated Cytotoxicity by this compound and HPK1-IN-3. Peripheral Blood Mononuclear Cells (PBMCs) were activated and co-cultured with cancer cell lines in the presence of the inhibitors. The percentage increase in cell death was measured compared to a control with activated PBMCs alone.[3] (Note: Specific percentages are illustrative as the source material presented this data graphically.)

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental setup, the following diagrams are provided.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Degradation SLP-76 Degradation pSLP76->Degradation Tcell_Inhibition T-Cell Attenuation Degradation->Tcell_Inhibition KHK6 This compound KHK6->HPK1 Inhibits

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_effector Effector Cell Preparation cluster_target Target Cell Preparation cluster_coculture Co-culture and Treatment cluster_analysis Analysis PBMCs Isolate PBMCs Activation Activate T-Cells (CD3/CD28 Dynabeads) PBMCs->Activation CoCulture Co-culture Activated T-Cells and Cancer Cells (5:1 ratio) Activation->CoCulture CancerCells Culture Cancer Cells (SKOV3 or A549) CancerCells->CoCulture Treatment Add this compound or HPK1-IN-3 CoCulture->Treatment Incubation Incubate for 24 hours Treatment->Incubation Imaging Image and Quantify Dead Cancer Cells Incubation->Imaging

Caption: Experimental Workflow for T-Cell Mediated Cytotoxicity Assay.

Experimental Protocols

HPK1 Kinase Assay: The inhibitory activity of this compound and HPK1-IN-3 on HPK1 was determined using a kinase activity assay. The assay measures the phosphorylation of a substrate by the HPK1 enzyme in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated from the dose-response curve.

T-Cell Mediated Tumor-Killing Assay:

  • Cell Culture: Human ovarian cancer (SKOV3) and lung cancer (A549) cell lines were cultured in appropriate media.

  • Effector Cell Preparation: Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donors. T-cells within the PBMC population were activated using Dynabeads™ Human T-Activator CD3/CD28.

  • Co-culture: Activated PBMCs (effector cells) were co-cultured with the cancer cells (target cells) at an effector-to-target ratio of 5:1.

  • Treatment: this compound or HPK1-IN-3 was added to the co-culture at a final concentration of 1 µM. A control group with activated PBMCs and cancer cells without any inhibitor was also included.

  • Incubation: The co-cultures were incubated for 24 hours to allow for T-cell mediated killing of the cancer cells.

  • Analysis: The extent of cancer cell death was quantified by imaging the area of dead cells, which were identified using a viability dye. The increase in cell death in the presence of the inhibitors was calculated relative to the control group.[3][9]

Conclusion

This compound demonstrates a significant ability to enhance T-cell-mediated cytotoxicity against both SKOV3 and A549 cancer cell lines. While HPK1-IN-3 exhibits a lower IC50 value for HPK1, the in-vitro cell-based assays confirm that this compound is a potent enhancer of the anti-tumor immune response. These findings support the continued investigation of this compound as a potential therapeutic agent in cancer immunotherapy. Further studies are warranted to evaluate its in-vivo efficacy and safety profile.

References

A Comparative Guide to HPK1 Inhibitors: KHK-6, BGB-15025, and CFI-402411

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three hematopoietic progenitor kinase 1 (HPK1) inhibitors: KHK-6, BGB-15025, and CFI-402411. As HPK1 is a critical negative regulator of T-cell activation, its inhibition represents a promising strategy in immuno-oncology to augment anti-tumor immunity. This document synthesizes the available preclinical and clinical data to offer an objective comparison of these compounds, complete with experimental methodologies and visual representations of key biological pathways and workflows.

Mechanism of Action: Targeting a Key Immune Checkpoint

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative feedback regulator in the T-cell receptor (TCR) signaling pathway.[1][3] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and a subsequent dampening of the T-cell response.[1][4][5] this compound, BGB-15025, and CFI-402411 are all small molecule inhibitors that target the kinase activity of HPK1.[5][6][7] By blocking HPK1, these inhibitors prevent the phosphorylation of SLP-76, thereby sustaining T-cell activation, proliferation, and cytokine production, which are essential for a robust anti-tumor immune response.[1][6]

Quantitative Comparison of HPK1 Inhibitors

Direct head-to-head comparative studies for this compound, BGB-15025, and CFI-402411 are limited in the public domain. The following table summarizes key quantitative data compiled from various sources.

InhibitorTarget Potency (IC50)Development StageKey Features
This compound 20 nMPreclinicalNovel ATP-competitive HPK1 inhibitor that enhances T-cell-mediated killing of cancer cells.[6]
BGB-15025 1.04 nMPhase II Clinical Trial[8]Potent and selective inhibitor with a good selectivity profile against other MAP4K family members.[7] Has shown promising anti-tumor activity in combination with anti-PD-1 antibodies.[3][7]
CFI-402411 4.0 ± 1.3 nMPhase I/II Clinical Trial[1]Highly potent inhibitor demonstrating immune-activating effects and potent anti-leukemic effects in preclinical models.[8]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 Vav1 Vav1 SLP76->Vav1 NFkB NF-κB PLCg1->NFkB ERK ERK Vav1->ERK AP1 AP-1 ERK->AP1 Cytokine_Production Cytokine Production (e.g., IL-2) NFkB->Cytokine_Production AP1->Cytokine_Production T_Cell_Activation T-Cell Activation Cytokine_Production->T_Cell_Activation HPK1->SLP76 Phosphorylation (Ser376) (Inhibitory) HPK1_Inhibitor This compound / BGB-15025 / CFI-402411 HPK1_Inhibitor->HPK1 Inhibition

Caption: Simplified HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Cellular_Assay Cellular Phosphorylation Assay (e.g., pSLP-76 in T-cells) Biochemical_Assay->Cellular_Assay Confirm Cellular Potency Cytokine_Assay Cytokine Release Assay (e.g., IL-2, IFN-γ) Cellular_Assay->Cytokine_Assay Assess Functional Effect PK_PD_Studies Pharmacokinetics & Pharmacodynamics Cytokine_Assay->PK_PD_Studies Inform In Vivo Dosing Efficacy_Studies Syngeneic Mouse Tumor Models PK_PD_Studies->Efficacy_Studies Establish Efficacy Toxicity_Studies Toxicology Assessment Efficacy_Studies->Toxicity_Studies Determine Safety Profile Phase_I Phase I Trial (Safety & Dosage) Toxicity_Studies->Phase_I Initiate Human Trials Phase_II Phase II Trial (Efficacy) Phase_I->Phase_II Evaluate in Patients

Caption: General experimental workflow for HPK1 inhibitor development.

Detailed Experimental Protocols

While specific protocols are often proprietary, this section outlines general methodologies for key experiments used to characterize HPK1 inhibitors.

Biochemical Kinase Inhibition Assay
  • Principle: This assay measures the direct inhibition of the HPK1 enzyme by the test compound. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

  • General Procedure:

    • Recombinant human HPK1 enzyme is incubated with a suitable substrate (e.g., myelin basic protein) and ATP.

    • Serial dilutions of the test inhibitor (this compound, BGB-15025, or CFI-402411) are added to the reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • A reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. The signal is typically luminescence.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Phospho-SLP-76 Assay
  • Principle: This assay determines the ability of the inhibitor to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct downstream target, SLP-76.

  • General Procedure:

    • Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat), are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

    • The cells are treated with varying concentrations of the HPK1 inhibitor.

    • After incubation, the cells are lysed, and the level of phosphorylated SLP-76 (at Ser376) is measured using methods like Western blotting or flow cytometry with a phospho-specific antibody.

    • The reduction in phospho-SLP-76 levels indicates the cellular potency of the inhibitor.

In Vivo Syngeneic Mouse Model Efficacy Study
  • Principle: This study evaluates the anti-tumor efficacy of the HPK1 inhibitor, both as a monotherapy and in combination with other immunotherapies, in mice with a competent immune system.

  • General Procedure:

    • A syngeneic tumor cell line (e.g., CT26 colon carcinoma) is implanted subcutaneously into immunocompetent mice (e.g., BALB/c).

    • Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, HPK1 inhibitor alone, anti-PD-1 antibody alone, and the combination of the HPK1 inhibitor and anti-PD-1 antibody.

    • The treatments are administered according to a predetermined schedule.

    • Tumor growth is monitored over time by measuring tumor volume.

    • At the end of the study, tumors may be excised for further analysis of immune cell infiltration.

Conclusion

This compound, BGB-15025, and CFI-402411 are all potent inhibitors of HPK1, a promising target for cancer immunotherapy. While this compound is in the preclinical stage of development, both BGB-15025 and CFI-402411 have advanced into clinical trials, demonstrating the therapeutic potential of targeting this pathway.[1][6][8] BGB-15025 and CFI-402411 have shown encouraging early clinical signals, particularly when used in combination with immune checkpoint inhibitors.[5][8] The continued development of these and other HPK1 inhibitors will be crucial in defining their role in the treatment of various cancers.

References

KHK-6: An Emerging HPK1 Inhibitor Awaiting In Vivo Validation of its Anti-Tumor Promise

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel hematopoietic progenitor kinase 1 (HPK1) inhibitor, KHK-6, has demonstrated significant potential in preclinical in vitro studies, enhancing T-cell mediated killing of cancer cells. However, crucial in vivo data validating its anti-tumor activity in animal models remains to be published. This guide provides a comparative analysis of this compound's in vitro performance against the established in vivo anti-tumor activity of other selective HPK1 inhibitors, offering a glimpse into its potential future development.

This compound, developed by researchers at the Korea Research Institute of Chemical Technology, has been identified as a potent and selective ATP-competitive inhibitor of HPK1.[1][2] HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to boost the body's immune response against tumors.

This compound: In Vitro Performance

A key study has detailed the in vitro efficacy of this compound.[1][2][3] The compound was shown to inhibit HPK1 kinase activity with an IC50 value of 20 nM. This inhibition led to a significant enhancement of T-cell activation and cytokine production. Furthermore, this compound augmented the T-cell-mediated killing of SKOV3 (ovarian cancer) and A549 (lung cancer) cells in co-culture assays.[1][3] The authors of the study concluded that this compound could be further developed through in vivo efficacy studies.[4]

Comparative Analysis: In Vivo Anti-Tumor Activity of other HPK1 Inhibitors

While in vivo data for this compound is not yet available, several other HPK1 inhibitors have demonstrated promising anti-tumor activity in syngeneic mouse models. These studies provide a benchmark for what might be expected from this compound in future animal trials.

CompoundCancer Model(s)Dosing & AdministrationMonotherapy Efficacy (Tumor Growth Inhibition)Combination Efficacy (with anti-PD-1/CTLA-4)
PCC-1 CT26 (colorectal), MC38-hPD-L1 (colorectal)OralStrong TGI in both modelsSignificantly greater TGI than anti-CTLA-4 alone; enhanced tumor rejection with Atezolizumab
DS21150768 Multiple syngeneic models (12 tested)OralTumor growth suppression in multiple modelsEnhanced anti-tumor efficacy in combination with anti-PD-1 antibody
Gilead HPK1 Inhibitor Preclinical tumor modelsOralEnhanced tumor growth controlEnhanced tumor growth control in combination with PD-1 blockade

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and experimental setups, the following diagrams are provided.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Downstream Downstream Effects TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 SLP76->HPK1 activates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) SLP76->T_Cell_Activation promotes HPK1->SLP76 phosphorylates Degradation Proteasomal Degradation pSLP76->Degradation Anti_Tumor_Activity Anti-Tumor Activity T_Cell_Activation->Anti_Tumor_Activity KHK6 This compound KHK6->HPK1 inhibits

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

In_Vitro_Workflow cluster_0 This compound In Vitro Evaluation start Isolate PBMCs activate_tcells Activate T-cells (e.g., with Dynabeads) start->activate_tcells treat_khk6 Treat with this compound activate_tcells->treat_khk6 coculture Co-culture with Cancer Cells (SKOV3 or A549) treat_khk6->coculture measure_killing Measure T-cell Mediated Killing coculture->measure_killing

Caption: In Vitro Experimental Workflow for this compound.

In_Vivo_Workflow cluster_1 Typical In Vivo HPK1 Inhibitor Study implant Implant Tumor Cells (e.g., CT26, MC38) in Syngeneic Mice randomize Randomize Mice into Treatment Groups implant->randomize treat Treat with HPK1 Inhibitor (oral gavage) +/- anti-PD-1 randomize->treat monitor Monitor Tumor Growth and Survival treat->monitor analyze Analyze Tumors and Immune Cells monitor->analyze

Caption: Generalized In Vivo Experimental Workflow for HPK1 Inhibitors.

Experimental Protocols

This compound In Vitro T-cell Mediated Tumor Cell Killing Assay: Human peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with Dynabeads to activate T-cells. These activated T-cells are then treated with varying concentrations of this compound. Subsequently, the T-cells are co-cultured with target cancer cell lines (SKOV3 or A549). The level of cancer cell death is then quantified to determine the enhancement of T-cell-mediated killing by this compound.[1][3]

General In Vivo Anti-Tumor Efficacy Study for HPK1 Inhibitors: Syngeneic mouse models, which have a competent immune system, are utilized. Tumor cells, such as CT26 or MC38 colorectal cancer cells, are implanted subcutaneously into the mice. Once tumors are established, mice are randomized into different treatment groups: vehicle control, HPK1 inhibitor alone, anti-PD-1/CTLA-4 antibody alone, and a combination of the HPK1 inhibitor and the checkpoint inhibitor. The HPK1 inhibitors are typically administered orally. Tumor growth is monitored regularly, and at the end of the study, tumors and immune cells can be harvested for further analysis.

Conclusion

This compound is a promising novel HPK1 inhibitor with demonstrated in vitro efficacy in enhancing T-cell-mediated anti-tumor responses. While the absence of published in vivo data is a current limitation, the significant tumor growth inhibition observed with other HPK1 inhibitors in animal models provides a strong rationale for the continued development of this compound. Future in vivo studies are critical to validate its therapeutic potential and to determine its efficacy as a monotherapy and in combination with existing immunotherapies. Researchers in the field of immuno-oncology will be keenly awaiting these results.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of KHK-6

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the proper disposal of KHK-6, a potent inhibitor of the serine/threonine kinase, Hematopoietic Progenitor Kinase 1 (HPK1).[1] Developed for researchers, scientists, and drug development professionals, adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this compound must be handled as a potent, potentially hazardous substance. The following procedures are based on established best practices for the disposal of high-potency active pharmaceutical ingredients (HPAPIs) and other kinase inhibitors.[2][3][4]

I. Compound Identification and Hazard Assessment

While this compound is shipped as a non-hazardous chemical for research purposes, its potent biological activity necessitates careful handling and disposal.[1] As with many novel small molecule inhibitors, the full toxicological profile may not be fully characterized. Therefore, it is prudent to assume the compound is toxic if swallowed, inhaled, or comes into contact with skin, and may cause irritation to the skin, eyes, and respiratory tract.

Key Compound Information:

IdentifierChemical FormulaMolecular WeightTarget
This compoundC23H23ClN4O4S486.97 g/mol HPK1

Source: MedKoo Biosciences[1]

II. Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal procedure, ensure all recommended safety precautions are in place.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[2]

  • Gloves : Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4][5]

  • Eye Protection : Use safety glasses with side shields or chemical safety goggles to protect against accidental splashes.[4][5]

  • Lab Coat : A standard laboratory coat is mandatory to protect personal clothing.[4][5]

  • Hygiene : Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound.[4]

III. Detailed Disposal Procedures

The fundamental principle for the disposal of this compound is that all waste streams containing this compound must be treated as hazardous chemical waste. Do not discard this compound down the drain or in regular trash.[3][4]

This protocol outlines the procedure for the disposal of the pure, solid form of this compound.

  • Segregation : Keep the unused or expired this compound waste separate from other laboratory waste streams to avoid unintended chemical reactions.[3][4]

  • Containerization : Place the solid this compound into a designated, robust, and sealable hazardous waste container. The container must be compatible with chemical waste.[3][4]

  • Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage : Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Disposal Request : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

This protocol details the disposal of liquid waste containing this compound.

  • Collection : Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a dedicated, leak-proof, and shatter-resistant container.[3]

  • Container Management : The liquid waste container must be kept securely closed when not in use.

  • Labeling : Accurately label the container with "Hazardous Waste," and list all chemical components, including the solvent (e.g., "this compound in DMSO").

  • Storage and Disposal : Store and arrange for pickup as described in steps 4 and 5 of Protocol 1.

This protocol covers the disposal of items that have come into contact with this compound.

  • Collection : Place all contaminated solid waste, such as pipette tips, vials, gloves, and absorbent paper, into a designated, clearly labeled hazardous waste container.[3][4]

  • Packaging : Ensure the container is sealed to prevent any leakage or release of contaminants.[3]

  • Disposal : The container should be disposed of as hazardous chemical waste through your institution's EHS department.

IV. Spill Decontamination Protocol

In the event of a this compound spill, immediate and proper cleanup is crucial.

  • Alert Personnel : Notify others in the immediate area of the spill.

  • Secure the Area : If safe to do so, restrict access to the spill area.

  • Personal Protective Equipment : Before cleaning, don the appropriate PPE as described in Section II.

  • Containment and Cleanup :

    • For a solid spill , gently cover the powder with a damp paper towel to avoid creating dust. Carefully scoop the material into a hazardous waste container.

    • For a liquid spill , absorb the solution with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Decontamination : Clean the spill area with a suitable solvent (such as 70% ethanol), followed by soap and water.

  • Waste Disposal : Collect all cleanup materials (absorbent, paper towels, gloves, etc.) in a sealed, labeled hazardous waste container for disposal.[3]

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

KHK6_Disposal_Workflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_compound Unused/Expired Solid this compound waste_type->solid_compound Pure Compound liquid_waste This compound Solutions (e.g., in DMSO) waste_type->liquid_waste Solution contaminated_materials Contaminated Labware (Gloves, Tips, Vials) waste_type->contaminated_materials Contaminated Item containerize_solid Place in Labeled Hazardous Waste Container (Solid) solid_compound->containerize_solid containerize_liquid Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->containerize_liquid containerize_contaminated Collect in Labeled Hazardous Waste Container (Solid Contaminated) contaminated_materials->containerize_contaminated store Store in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store containerize_contaminated->store ehs_pickup Arrange for Pickup by EHS/Licensed Contractor store->ehs_pickup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling KHK-6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of KHK-6, a research-grade inhibitor of the serine/threonine kinase, hematopoietic progenitor kinase 1 (HPK 1). Given that comprehensive toxicological data for this compound is not fully established, a cautious approach, treating it as a potentially hazardous substance, is mandatory.

Compound Identification and Properties

This compound is a complex organic molecule intended for research use only.[1][2] While it may be shipped as a non-hazardous chemical under ambient conditions, proper storage is crucial to maintain its stability.[1]

PropertyDataSource
IUPAC Name 5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3,3-dimethylisobenzofuran-1(3H)-one[1]
Molecular Formula C23H23ClN4O4S[1]
Molecular Weight 486.97 g/mol [1]
Appearance To be determined (often a solid powder)[1]
Purity >98% (refer to Certificate of Analysis)[1]
Solubility To be determined[1]
Storage Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE program is the foundation of safe handling.[3] The following table outlines the minimum required PPE when working with this compound in solid or solution form.

Body PartPPE SpecificationRationale
Hands Nitrile or Neoprene GlovesPrevents direct skin contact. Double-gloving is recommended when handling concentrated solutions.
Eyes/Face ANSI Z87.1-compliant Safety Glasses with Side Shields or GogglesProtects eyes from splashes and airborne particles.[4]
Face (additional) Face ShieldRequired when there is a significant splash hazard (e.g., handling bulk quantities, potential for energetic reaction).
Body Fully-buttoned Laboratory CoatProtects skin and clothing from contamination.[5]
Respiratory Not generally required for low-volatility solids. Use a NIOSH-approved respirator with appropriate cartridges if creating aerosols (e.g., sonicating, vortexing vigorously) or if the material is found to be a respiratory irritant. Work in a certified chemical fume hood is the preferred engineering control.[4]Prevents inhalation of airborne particles.
Feet Closed-toe ShoesProtects feet from spills and falling objects.[6]

Operational and Handling Protocols

Adherence to a strict operational workflow minimizes exposure risk. Always handle this compound within a certified chemical fume hood.[7]

Experimental Workflow: From Receipt to Use

G cluster_0 Preparation Phase cluster_1 Handling Phase (in Chemical Fume Hood) cluster_2 Post-Handling Phase A Receive this compound (Verify container integrity) B Log into Chemical Inventory A->B C Transfer to Designated Storage (e.g., -20°C Freezer) B->C D Don Appropriate PPE C->D E Equilibrate Container to Room Temp D->E F Weigh Solid this compound E->F G Prepare Stock Solution (e.g., dissolve in DMSO) F->G H Use in Experiment G->H I Decontaminate Surfaces H->I J Dispose of Contaminated Waste I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

Caption: Standard workflow for safe handling of this compound.

Protocol for Preparing a 10 mM Stock Solution:

  • Preparation : Before removing this compound from storage, allow the container to equilibrate to room temperature to prevent water condensation.

  • Pre-calculation : Based on the batch-specific molecular weight (MW) of 486.97 g/mol , calculate the mass needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 1 mL * (1 L / 1000 mL) * (10 mmol / L) * (486.97 mg / mmol) = 4.87 mg

  • Weighing : Inside a chemical fume hood, carefully weigh the calculated amount of this compound powder onto weighing paper or directly into a tared microcentrifuge tube.

  • Solubilization : Add the appropriate volume of a suitable solvent (e.g., DMSO) to the solid. Vortex gently until the solid is completely dissolved.

  • Labeling : Clearly label the vial with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

  • Storage : Store the stock solution at -20°C or as recommended to maintain stability.

Emergency and Disposal Plans

Prompt and correct response to emergencies is critical. Always have a spill kit and emergency contact information readily available.

Emergency Response Logic

G Exposure Exposure Event Occurs SkinContact Skin Contact? Exposure->SkinContact EyeContact Eye Contact? SkinContact->EyeContact No WashSkin Remove Contaminated Clothing. Wash area with soap & water for 15 min. SkinContact->WashSkin Yes Inhalation Inhalation? EyeContact->Inhalation No FlushEyes Flush eyes at eyewash station for 15 min. EyeContact->FlushEyes Yes Ingestion Ingestion? Inhalation->Ingestion No FreshAir Move to fresh air. Inhalation->FreshAir Yes DoNotInduceVomiting Do NOT induce vomiting. Rinse mouth with water. Ingestion->DoNotInduceVomiting Yes SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical DoNotInduceVomiting->SeekMedical

Caption: Decision flow for accidental exposure to this compound.

Spill Response:

  • Evacuate : Alert others and evacuate the immediate area if the spill is large.

  • Protect : Don appropriate PPE before re-entering the area.

  • Contain : For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean : Carefully collect the absorbed material or contaminated towels using forceps or a scoop. Place into a labeled, sealable bag or container for hazardous waste.

  • Decontaminate : Clean the spill area with a suitable detergent and water, followed by 70% ethanol.

  • Dispose : Dispose of all contaminated materials as hazardous chemical waste.

Waste Disposal:

  • Solid Waste : All disposable items contaminated with this compound (e.g., gloves, weighing papers, pipette tips, tubes) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Protocol : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.